Product packaging for Cefatrizine(Cat. No.:CAS No. 51627-14-6)

Cefatrizine

Numéro de catalogue: B1668820
Numéro CAS: 51627-14-6
Poids moléculaire: 462.5 g/mol
Clé InChI: UOCJDOLVGGIYIQ-PBFPGSCMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cefatrizine is a cephalosporin compound having (1H-1,2,3-triazol-4-ylsulfanyl)methyl and [(2R)-2-amino-2-(4-hydroxyphenyl)]acetamido side-groups. An antibacterial drug first prepared in the 1970s, it has more recently been found to be an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), which is known to regulate apoptosis, autophagy and ER stress in many types of human cancers. It has a role as an antibacterial drug and an EC 2.7.11.20 (elongation factor 2 kinase) inhibitor. It is a cephalosporin, a semisynthetic derivative, a carboxylic acid, a member of triazoles, a member of phenols and an amino acid amide.
This compound is a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Orally active semisynthetic cephalosporin antibiotic with broad-spectrum activity.
See also: Cefadroxil (broader);  this compound Propylene Glycolate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N6O5S2 B1668820 Cefatrizine CAS No. 51627-14-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCJDOLVGGIYIQ-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022752
Record name Cefatrizine
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Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-14-6
Record name Cefatrizine
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Record name Cefatrizine [USAN:INN:BAN]
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Record name Cefatrizine
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Record name Cefatrizine
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Record name CEFATRIZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefatrizine's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefatrizine, a first-generation cephalosporin, exerts its bactericidal effect on Gram-positive bacteria by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. Like other β-lactam antibiotics, this compound's primary targets are the penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. By acylating the active site of these enzymes, this compound effectively blocks the formation of a rigid cell wall, leading to cell lysis and bacterial death. This guide provides a detailed examination of this mechanism, supported by available in vitro activity data, relevant experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of Gram-positive bacteria is heavily reliant on a thick layer of peptidoglycan. The biosynthesis of this macromolecule is a complex process involving several enzymatic steps. The final and crucial step, transpeptidation, is catalyzed by PBPs. This process creates the peptide cross-links between adjacent glycan chains, forming a strong, mesh-like structure.

This compound's mechanism of action is centered on the disruption of this transpeptidation step[1]. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This structural similarity allows this compound to bind to the active site of PBPs, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, preventing it from carrying out its transpeptidation function. The inhibition of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, ultimately resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and death[1].

The following diagram illustrates the core signaling pathway of this compound's action.

This compound Mechanism of Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Transpeptidation Transpeptidation Reaction This compound->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes Peptidoglycan Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan Leads to Lysis Cell Lysis Transpeptidation->Lysis Inhibition leads to CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Loss of integrity leads to

Caption: this compound's inhibitory action on PBPs disrupts peptidoglycan synthesis, leading to cell lysis.

In Vitro Activity of this compound Against Gram-Positive Bacteria

Early in vitro studies have demonstrated this compound's efficacy against a range of Gram-positive cocci. While comprehensive recent data is limited, historical studies provide valuable insights into its spectrum of activity.

Gram-Positive PathogenThis compound MIC (μg/mL)Comparator MICs (μg/mL)Reference(s)
Staphylococcus aureus≤1Cephalexin: Similar or less active[2][3]
Streptococcus pyogenes≤1Cephalexin: Similar or less active[2][3]
Streptococcus pneumoniae≤1Cephalexin: Similar or less active[2][3]
EnterococciGenerally >1-[2][3]

Note: One study indicated that this compound was less active against Gram-positive bacteria compared to cephalothin, cefazolin, and cephapirin[4].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Gram-positive bacteria can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for MIC determination.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock This compound Stock Solution SerialDilution Serial Dilution in Microtiter Plate Stock->SerialDilution Inoculation Inoculation of Plates SerialDilution->Inoculation Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Growth Inhibition Incubation->Reading MIC MIC Determination Reading->MIC

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of this compound to specific PBPs of Gram-positive bacteria can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

Methodology:

  • Membrane Preparation: Bacterial cells (e.g., S. aureus) are grown to mid-logarithmic phase, harvested, and lysed to isolate the cell membranes containing the PBPs.

  • Competitive Binding: The membrane preparations are incubated with varying concentrations of this compound to allow for the binding of the antibiotic to the PBPs.

  • Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to the PBPs that are not already occupied by this compound.

  • SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC50 value, the concentration of this compound required to inhibit 50% of Bocillin FL binding, is then calculated for each PBP.

The workflow for the PBP binding assay is depicted in the following diagram.

PBP Binding Assay Workflow cluster_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis Culture Bacterial Culture Membrane Membrane Isolation Culture->Membrane IncubationCef Incubation with this compound Membrane->IncubationCef IncubationBoc Incubation with Bocillin FL IncubationCef->IncubationBoc SDSPAGE SDS-PAGE IncubationBoc->SDSPAGE Fluorescence Fluorescence Scanning SDSPAGE->Fluorescence Quantification Band Quantification Fluorescence->Quantification IC50 IC50 Determination Quantification->IC50

References

Cefatrizine synthesis pathway and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefatrizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical properties of this compound, a broad-spectrum, first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties of this compound

This compound is a semi-synthetic cephalosporin characterized by its zwitterionic nature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]
CAS Number 51627-14-6[1][3]
Molecular Formula C18H18N6O5S2[1][3][4]
Molecular Weight 462.50 g/mol [1][3][4]
Appearance Rod-like crystals[1]
Solubility DMSO: 95 mg/mL (205.4 mM)[5]
XLogP3 -2.3[3][4]
Hydrogen Bond Donor Count 5[3][6]
Hydrogen Bond Acceptor Count 10[3]
Rotatable Bond Count 7[3]
Topological Polar Surface Area 225 Ų[3][4]
Exact Mass 462.07801004 g/mol [3][4]
Optical Rotation [a]D23 +55.9° (c = 1% in 1N HCl)[1]
UV max 227, 272 nm[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA). A common pathway involves the formation of a key intermediate, 7-amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA), followed by acylation with a protected D-(-)-α-amino-α-(4-hydroxyphenyl)acetic acid derivative.

The overall synthesis can be outlined as follows:

  • Formation of the 7-TACA intermediate : 7-ACA is reacted with potassium 1,2,3-triazole-5-thiolate. This reaction substitutes the acetoxy group at the C-3 position of 7-ACA with the 1,2,3-triazole-5-thiolate moiety.[7]

  • Acylation of the 7-amino group : The 7-TACA intermediate is then acylated at the 7-amino position using an activated form of D-(-)-p-hydroxyphenylglycine. A common reagent for this step is the Dane salt of D-(-)-p-hydroxyphenylglycine.[7]

  • Deprotection and purification : The resulting molecule is then deprotected and purified to yield this compound.[7]

Cefatrizine_Synthesis 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-TACA 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl) -3-cephem-4-carboxylic acid (7-TACA) 7-ACA->7-TACA Condensation TriazoleThiol Potassium 1,2,3-triazole-5-thiolate TriazoleThiol->7-TACA Cefatrizine_Protected Protected this compound 7-TACA->Cefatrizine_Protected Acylation HPG_Dane_Salt D-(-)-p-hydroxyphenylglycine Dane potassium salt HPG_Dane_Salt->Cefatrizine_Protected This compound This compound Cefatrizine_Protected->this compound Deprotection

Caption: A simplified schematic of the this compound synthesis pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, based on published literature, a general outline of the key reaction steps is provided below.

Synthesis of 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA)
  • Reactants : 7-Aminocephalosporanic acid (7-ACA) and potassium 1,2,3-triazole-5-thiolate.

  • Reaction Type : Condensation.

  • Description : This step involves the nucleophilic substitution of the acetoxy group at the C-3 position of the 7-ACA core with the triazolethiol. The reaction is typically carried out in a suitable solvent system.

Synthesis of this compound from 7-TACA
  • Reactants : 7-TACA and D-(-)-p-hydroxyphenylglycine Dane potassium salt.

  • Reaction Type : Acylation.

  • Description : The amino group at the C-7 position of the 7-TACA intermediate is acylated using the Dane salt of D-(-)-p-hydroxyphenylglycine. This reaction forms the amide linkage characteristic of this compound. The product is then subjected to purification steps to yield the final compound.[7]

Mechanism of Action

This compound, like other cephalosporin antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5]

  • Inhibition of Transpeptidation : PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains.

  • Disruption of Cell Wall Synthesis : By inactivating PBPs, this compound prevents the cross-linking of peptidoglycan, which is essential for the strength and rigidity of the bacterial cell wall.

  • Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]

Cefatrizine_Mechanism This compound This compound PBPs Penicillin-Binding Proteins (PBPs) on bacterial cell membrane This compound->PBPs Binds to and inactivates Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) This compound->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Is essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: The mechanism of antibacterial action of this compound.

References

Pharmacokinetics and Bioavailability of Cefatrizine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Cefatrizine, a broad-spectrum cephalosporin antibiotic, in various animal models. The data presented herein is crucial for preclinical assessment, dose optimization, and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following oral and intravenous administration. These parameters are essential for comparing the drug's behavior across species and for extrapolating potential human pharmacokinetics.

Table 1: Pharmacokinetics of this compound in Calves (Oral Administration) [1]

ParameterValueConditions
Bioavailability (F)~35%Pre-ruminating calves
Elimination Half-life (t½)~9 hoursPre-ruminating calves

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. This section outlines the key experimental protocols employed in the cited studies.

Animal Models and Drug Administration
  • Rats: For oral administration studies, this compound is typically administered via oral gavage. The volume administered is generally kept low (e.g., 5 mL/kg) to prevent reflux and ensure accurate dosing. For intravenous administration, the lateral tail vein is a common route.

  • Dogs: In studies involving dogs, this compound can be administered orally in capsule form or intravenously via a cephalic or saphenous vein.

  • Rabbits: Intravenous administration in rabbits is often performed through the marginal ear vein.

  • Calves: Oral administration in pre-ruminating calves is a key model for studying the drug's behavior in young ruminants.[1]

Blood Sample Collection

To determine the plasma concentration of this compound over time, serial blood samples are collected at predetermined intervals. The timing of these collections is crucial for accurately calculating pharmacokinetic parameters.

  • Rabbits: Blood samples can be collected from the marginal ear vein. For serial sampling, an indwelling catheter may be placed to minimize stress to the animal.

  • General Protocol: Blood samples are typically collected at baseline (pre-dose) and at various time points post-administration, such as 5, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, and 24 hours. The exact sampling schedule may vary depending on the expected half-life of the drug in the specific animal model.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma samples is most commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation: A common initial step involves protein precipitation from the plasma sample using an organic solvent like acetonitrile or methanol. This is followed by centrifugation to separate the precipitated proteins, and the supernatant is then analyzed.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is frequently used for the separation of this compound.

    • Mobile Phase: The mobile phase composition can vary but often consists of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving optimal separation.

    • Detection: this compound is typically detected using a UV detector at a wavelength of 269 nm.[2]

    • Internal Standard: An internal standard is often used to improve the accuracy and precision of the quantification.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the pharmacokinetic analysis of this compound.

Experimental_Workflow_Oral_Administration Animal_Selection Animal Model Selection (e.g., Rat, Dog) Dose_Preparation This compound Formulation (e.g., Suspension, Solution) Animal_Selection->Dose_Preparation Oral_Administration Oral Administration (e.g., Gavage) Dose_Preparation->Oral_Administration Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Oral_Administration->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing HPLC_Analysis HPLC-UV Analysis (Quantification of this compound) Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) HPLC_Analysis->Data_Analysis

Figure 1: General experimental workflow for oral administration pharmacokinetic studies.

Experimental_Workflow_IV_Administration Animal_Selection Animal Model Selection (e.g., Rabbit, Dog) Dose_Preparation Sterile this compound Solution Animal_Selection->Dose_Preparation IV_Administration Intravenous Administration (e.g., Bolus, Infusion) Dose_Preparation->IV_Administration Blood_Sampling Serial Blood Sampling (Predetermined Time Points) IV_Administration->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing HPLC_Analysis HPLC-UV Analysis (Quantification of this compound) Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling (t½, CL, Vd, etc.) HPLC_Analysis->Data_Analysis

Figure 2: General experimental workflow for intravenous administration pharmacokinetic studies.

Bioavailability_Calculation_Logic AUC_Oral AUC (Oral) Bioavailability Absolute Bioavailability (F) AUC_Oral->Bioavailability Dose_Oral Dose (Oral) Dose_Oral->Bioavailability AUC_IV AUC (Intravenous) AUC_IV->Bioavailability Dose_IV Dose (Intravenous) Dose_IV->Bioavailability

Figure 3: Logical relationship for the calculation of absolute bioavailability.

References

The Crucial Interaction: A Technical Guide to Cephalosporin Binding Affinity for Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effects through the inhibition of bacterial cell wall synthesis. This critical process is mediated by their interaction with a group of enzymes known as penicillin-binding proteins (PBPs). Understanding the binding affinity and kinetics of cephalosporins to various PBPs is paramount for the development of new and more effective antimicrobial agents to combat the growing threat of antibiotic resistance.

This technical guide provides an in-depth overview of the binding affinity of cephalosporins to PBPs. While specific quantitative binding data for the first-generation cephalosporin Cefatrizine is not extensively available in recent literature, this paper will utilize data from other representative cephalosporins to illustrate the core principles, experimental methodologies, and data interpretation central to this field of research. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel β-lactam antibiotics.

This compound, like other β-lactam antibiotics, targets and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1] This inactivation disrupts the cross-linkage of peptidoglycan chains, a process essential for maintaining the strength and rigidity of the bacterial cell wall.[1] The ultimate result is the weakening of the cell wall, leading to cell lysis and bacterial death.[1]

Mechanism of Action: The Cephalosporin-PBP Interaction

The fundamental mechanism of action for all β-lactam antibiotics, including cephalosporins, involves the acylation of the active site serine of PBPs.[2] PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall.[][4] By mimicking the D-Ala-D-Ala substrate of the transpeptidase, the strained β-lactam ring of the cephalosporin forms a stable, covalent acyl-enzyme intermediate with the PBP, rendering it inactive.[2] This disruption of cell wall synthesis is ultimately lethal to the bacterium.[5]

The logical relationship of this inhibitory mechanism can be visualized as follows:

cluster_inhibition Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Crosslinking Peptidoglycan Cross-linking Peptidoglycan->Crosslinking Substrate for CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis Crosslinking->Lysis Leads to (inhibition) Inhibition->Crosslinking Prevents

Cephalosporin Mechanism of Action

Quantitative Analysis of PBP Binding Affinity

The efficacy of a cephalosporin is closely tied to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. A lower IC50 value indicates a higher binding affinity.

Table 1: IC50 (µg/mL) of Ceftaroline and Comparator β-Lactams for PBPs from Staphylococcus aureus

PBP TargetCeftarolineCeftriaxoneCefotaxime
PBP1 ≤0.5>256>256
PBP2 ≤0.584
PBP2a (MRSA) 0.01 - 1>256>256
PBP3 ≤0.5168

Data compiled from studies on various S. aureus strains, including methicillin-resistant S. aureus (MRSA).[6][7]

Table 2: IC50 (µg/mL) of Ceftaroline and Comparator β-Lactams for PBPs from Streptococcus pneumoniae

PBP TargetCeftarolineCeftriaxoneCefotaxime
PBP1a 0.125 - 0.250.5 - 10.25 - 0.5
PBP1b 0.5 - 12 - 41 - 2
PBP2a 0.1 - 4>16>16
PBP2b 0.5 - 4>16>16
PBP2x 0.1 - 10.5 - 20.25 - 1
PBP3 0.1 - 42 - 81 - 4

Data compiled from studies on penicillin-susceptible and penicillin-resistant S. pneumoniae strains.[6][7]

Table 3: IC50 (µg/mL) of Oral Cephalosporins for PBPs from Escherichia coli

PBP TargetCefetametCefiximeCefuroxime
PBP1s >50.250.5
PBP3 0.250.250.5

Data from a study on E. coli C600.[8]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is a critical step in the evaluation of new β-lactam antibiotics. The most common method is a competitive binding assay using a labeled penicillin, such as radiolabeled penicillin G or a fluorescently labeled penicillin like Bocillin-FL.

Detailed Methodology: Competitive PBP Binding Assay
  • Preparation of Bacterial Membranes:

    • Bacterial cells are cultured to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).

    • The cell pellet is resuspended in buffer and lysed, typically by sonication or French press, to release the cellular contents.

    • The cell lysate is then subjected to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.

    • The membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

  • Competitive Binding Assay:

    • A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of the unlabeled test cephalosporin (e.g., this compound) for a defined period to allow for binding to the PBPs.

    • A constant, saturating concentration of a labeled penicillin (e.g., [³H]penicillin G or Bocillin-FL) is then added to the mixture and incubated further. The labeled penicillin will bind to any PBPs that have not been occupied by the test cephalosporin.

    • The reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.

  • Detection and Quantification:

    • For radiolabeled assays: The membrane pellets are washed to remove unbound radiolabeled penicillin. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

    • For fluorescently labeled assays: The proteins are separated by SDS-PAGE. The gel is then visualized under UV light to detect the fluorescent signal from the Bocillin-FL bound to the PBPs. The intensity of the fluorescent bands is quantified using densitometry.

  • Data Analysis:

    • The amount of labeled penicillin bound to the PBPs is plotted against the concentration of the unlabeled test cephalosporin.

    • The IC50 value is determined as the concentration of the test cephalosporin that results in a 50% reduction in the binding of the labeled penicillin.

A typical workflow for such an experiment is illustrated in the following diagram:

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis A Bacterial Culture B Cell Lysis A->B C Ultracentrifugation B->C D Membrane Isolation C->D E Incubate Membranes with Test Cephalosporin D->E F Add Labeled Penicillin E->F G Stop Reaction F->G H Separation (SDS-PAGE) & Visualization (UV) G->H I Quantification H->I J IC50 Determination I->J

Experimental Workflow for PBP Binding Assay

Conclusion

The interaction between cephalosporins and penicillin-binding proteins is a complex and critical determinant of their antibacterial efficacy. While specific quantitative data for this compound's PBP binding affinity remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating these crucial interactions. The comparative data for other cephalosporins highlight the diversity in PBP binding profiles, which in turn influences their spectrum of activity and clinical utility. Further research to delineate the precise PBP binding characteristics of this compound would be invaluable for optimizing its clinical use and for the future design of next-generation cephalosporins.

References

The Genesis of a Broad-Spectrum Cephalosporin: A Technical History of Cefatrizine

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 7, 2025

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of Cefatrizine, a broad-spectrum, semi-synthetic cephalosporin antibiotic. Aimed at researchers, scientists, and drug development professionals, this document details the scientific journey from the foundational discovery of cephalosporins to the targeted synthesis and evaluation of this compound. It includes a chronological account of its development, detailed experimental protocols from seminal studies, quantitative data on its antimicrobial activity and pharmacokinetics, and visualizations of its mechanism of action and the experimental workflows that defined its early assessment.

Introduction: The Quest for Improved Cephalosporins

The story of this compound begins within the broader narrative of cephalosporin antibiotics, a class of β-lactams first isolated from the fungus Acremonium strictum (previously Cephalosporium acremonium) in 1945 by the Italian scientist Giuseppe Brotzu.[1] This discovery paved the way for a new generation of antibiotics with a broader spectrum of activity than penicillins. By the 1970s, the focus of antibiotic research had shifted towards the chemical modification of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), to create semi-synthetic derivatives with enhanced oral bioavailability, greater stability against β-lactamases, and a wider range of antibacterial activity.

It was in this scientific climate that this compound (formerly known as SK&F 60771) emerged from the research laboratories of Smith Kline & French (now part of GlaxoSmithKline).[2] The development of this compound was part of a systematic effort to synthesize and evaluate a series of 7-phenylglycyl cephalosporins with various 3-heterocyclicthiomethyl substituents, aiming to optimize their pharmacological and microbiological profiles.[2]

The Discovery and Development of this compound: A Chronological Overview

The development of this compound can be traced back to the early 1970s, with a key publication in 1976 by Dunn et al. detailing the structure-activity relationship studies that led to its selection.[2] The research was driven by the need for an orally active cephalosporin with a broader spectrum of activity, particularly against Gram-negative bacteria, than the then-available first-generation agents like cephalexin.[3]

The key innovation in the development of this compound was the strategic combination of a 7-[R-2-amino-2-(4-hydroxyphenyl)acetamido] side chain with a 3-(1H-1,2,3-triazol-4-ylthiomethyl) substituent on the 7-ACA nucleus.[2] This specific combination was found to confer a desirable balance of potent in vitro antibacterial activity and excellent in vivo efficacy in animal models, coupled with favorable pharmacokinetic properties upon oral administration.[1]

Chemical Synthesis of this compound

The synthesis of this compound, like other semi-synthetic cephalosporins, starts with the core molecule 7-aminocephalosporanic acid (7-ACA), which is obtained from the fermentation of Cephalosporium acremonium.[4][5] The synthesis then proceeds through the acylation of the 7-amino group of 7-ACA with a suitable side chain.

A plausible synthetic route, based on the information from the foundational research, involves the following key steps:

  • Preparation of the Side Chain: The D-(-)-α-amino-p-hydroxyphenylacetic acid side chain is suitably protected.

  • Acylation: The protected side chain is then coupled to the 7-amino group of 7-ACA.

  • Introduction of the 3-Substituent: The 3-acetoxymethyl group of 7-ACA is displaced by a nucleophilic substitution reaction with 4-mercapto-1H-1,2,3-triazole to introduce the characteristic 3-heterocyclicthiomethyl substituent.

  • Deprotection: The protecting groups on the side chain are removed to yield the final active this compound molecule.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics.[6] The core of this action is the binding of this compound to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan provides structural integrity to the bacterial cell wall.

By acylating the active site of PBPs, this compound inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall and, ultimately, to cell lysis and bacterial death.

Cefatrizine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to Cefatrizine_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis of Analogues In_Vitro_Screening In Vitro Screening (MIC determination) Synthesis->In_Vitro_Screening Test activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Provide data for SAR_Analysis->Synthesis Guide further synthesis Lead_Selection Lead Candidate Selection (this compound - SK&F 60771) SAR_Analysis->Lead_Selection Identify optimal candidate In_Vivo_Efficacy In Vivo Efficacy (Mouse protection test) Lead_Selection->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase_I Phase I Trials (Safety and Dosage) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

References

Cefatrizine Degradation Pathways: A Technical Guide to Stability Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against various bacterial infections. As with all β-lactam antibiotics, the stability of this compound is a critical parameter influencing its efficacy, safety, and shelf-life. The central structural feature of this compound, the β-lactam ring, is susceptible to hydrolysis under both acidic and alkaline conditions, leading to a loss of antibacterial activity. This technical guide provides an in-depth analysis of the degradation pathways of this compound under these stress conditions, based on established knowledge of cephalosporin chemistry and forced degradation studies of structurally related compounds. Detailed experimental protocols for analyzing this degradation are also presented to aid researchers in their stability-indicating studies.

Core Degradation Mechanisms of Cephalosporins

The degradation of cephalosporins like this compound is primarily driven by the hydrolysis of the four-membered β-lactam ring. This process can be catalyzed by both acid and base. The reactivity of the β-lactam ring is a consequence of significant ring strain and the electrophilic nature of the carbonyl carbon. Additionally, substituents at the C-3 and C-7 positions of the dihydrothiazine ring can influence the rate and pathway of degradation. For this compound, the key structural features to consider are the D-α-aminophenylacetyl group at C-7 and the (1H-1,2,3-triazol-4-yl)thiomethyl group at C-3.

Degradation Pathway of this compound Under Acidic Conditions

Under acidic conditions, the primary degradation pathway for many cephalosporins involves the acid-catalyzed hydrolysis of the β-lactam ring.[1] This proceeds through the protonation of the β-lactam carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A proposed pathway for the acid-catalyzed degradation of this compound is as follows:

  • Protonation of the β-lactam carbonyl: The initial step is the protonation of the carbonyl oxygen of the β-lactam ring by a hydronium ion.

  • Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • β-Lactam ring opening: The tetrahedral intermediate collapses, resulting in the cleavage of the amide bond within the β-lactam ring. This forms an inactive penicilloic acid-like derivative.

  • Further degradation: Following the opening of the β-lactam ring, further degradation can occur, potentially involving the side chains. For some cephalosporins, this can lead to the formation of various smaller, inactive molecules. In the case of Cefazolin, a structurally similar cephalosporin, acid hydrolysis leads to the formation of cefazoloic acid which can subsequently form a lactone and undergo decarboxylation.[1]

Acid_Degradation This compound This compound Protonated_this compound Protonated β-Lactam This compound->Protonated_this compound + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_this compound->Tetrahedral_Intermediate + H₂O Ring_Opened_Product β-Lactam Ring Opened Product (Cefatrizinoic Acid - Inactive) Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening Further_Degradation Further Degradation Products (e.g., Lactone, Decarboxylated species) Ring_Opened_Product->Further_Degradation

Caption: Proposed Acidic Degradation Pathway of this compound.

Degradation Pathway of this compound Under Alkaline Conditions

In alkaline environments, the degradation of this compound is typically more rapid than in acidic or neutral conditions. The primary mechanism is the hydroxide ion-catalyzed hydrolysis of the β-lactam ring.

A proposed pathway for the alkaline degradation of this compound is as follows:

  • Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the β-lactam ring.

  • Formation of a tetrahedral intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

  • β-Lactam ring opening: The intermediate collapses, cleaving the β-lactam ring and forming the inactive carboxylate salt of the corresponding penicilloic acid-like derivative.

  • Epimerization and other reactions: Under basic conditions, other reactions such as epimerization at C-7 can also occur. Studies on the similar compound cefazolin have shown the formation of the 7-epimer as a degradation product in basic solutions.[1]

Alkaline_Degradation This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + OH⁻ Epimer 7-epimer of this compound This compound->Epimer Epimerization Ring_Opened_Product β-Lactam Ring Opened Product (Cefatrizinoate - Inactive) Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening Other_Products Other Degradation Products Ring_Opened_Product->Other_Products

Caption: Proposed Alkaline Degradation Pathway of this compound.

Quantitative Data Summary

ParameterAcidic ConditionsAlkaline ConditionsAnalytical Technique
Parent Drug Remaining (%) To be determinedTo be determinedHPLC-UV
Major Degradation Product 1 (%) To be determinedTo be determinedHPLC-UV
Major Degradation Product 2 (%) To be determinedTo be determinedHPLC-UV
Total Impurities (%) To be determinedTo be determinedHPLC-UV
Half-life (t½) To be determinedTo be determinedKinetic modeling of HPLC data
Degradation Rate Constant (k) To be determinedTo be determinedKinetic modeling of HPLC data

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for related cephalosporins.[1]

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies of this compound.

Preparation of Solutions
  • This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

  • Acidic Solution: 0.1 M Hydrochloric Acid (HCl).

  • Alkaline Solution: 0.1 M Sodium Hydroxide (NaOH).

Acidic Degradation Protocol
  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M HCl.

  • Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analyze the sample by HPLC-UV.

Alkaline Degradation Protocol
  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M NaOH.

  • Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as alkaline degradation is typically faster.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analyze the sample by HPLC-UV.

HPLC-UV Method for Quantification
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254-270 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method for Identification of Degradation Products
  • Utilize an HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)) with an electrospray ionization (ESI) source.

  • The HPLC conditions can be similar to the quantification method.

  • Operate the mass spectrometer in both positive and negative ion modes to obtain the molecular weights of the degradation products.

  • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural elucidation.

NMR Spectroscopy for Structural Elucidation
  • For definitive structural confirmation of major degradation products, isolation of the impurities by preparative HPLC is necessary.

  • Dissolve the isolated impurities in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure of the degradation products.

Conclusion

The stability of this compound is compromised under both acidic and alkaline conditions, primarily through the hydrolysis of the β-lactam ring. While specific degradation products for this compound have not been extensively reported in publicly available literature, a thorough understanding can be derived from the degradation pathways of structurally similar cephalosporins such as Cefazolin. The proposed pathways and experimental protocols in this guide provide a robust framework for researchers and drug development professionals to conduct comprehensive stability studies on this compound. Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this important antibiotic.

References

The Stability Profile of Cefatrizine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic that has been used in the treatment of various bacterial infections. Understanding its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the available scientific literature on the stability profile of this compound, with a focus on its degradation kinetics, the influence of environmental factors, and the analytical methodologies employed for its stability assessment.

Chemical and Physical Properties

While detailed proprietary data on the physicochemical properties of this compound is not extensively available in the public domain, it is known to be a semi-synthetic cephalosporin. Like other cephalosporins, its stability is intrinsically linked to the integrity of the β-lactam ring, which is susceptible to hydrolysis.

Stability in Solution

This compound exhibits limited stability in aqueous solutions, a characteristic common to many β-lactam antibiotics. The degradation of this compound in solution is influenced by several factors, including pH, temperature, and the presence of other excipients.

Effect of pH
Effect of Temperature

Temperature is another crucial factor affecting the stability of this compound in solution. Elevated temperatures accelerate the degradation process. Even at low temperatures, this compound has a tendency to lose potency in aqueous solutions and normal sera[1]. Storage at 4°C provides better stability compared to storage in a frozen state at -20°C[1].

Stabilization in Solution

To counteract its inherent instability in aqueous media, various stabilizing agents have been investigated. Sodium metabisulphite (Na₂S₂O₅), a reducing agent, has been shown to stabilize this compound during storage. This stabilizing effect is observed in tap water, deionized water, and to a lesser extent, in a citric acid-phosphate buffer at pH 6. The stabilizing effect of sodium metabisulphite is temperature-dependent[1].

Solid-State Stability

Information regarding the comprehensive solid-state stability of this compound, including the effects of humidity and temperature on the powdered form, is not extensively detailed in the currently available scientific literature. For many pharmaceuticals, solid-state stability is a critical parameter influencing shelf-life and formulation strategies.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) is not widely published, a stability-indicating HPLC assay for this compound pentahydrate in combination with potassium clavulanate has been reported. This study mentions that forced degradation studies were performed, and the degraded products were well resolved from the parent drug peaks, confirming the specificity of the method. However, detailed quantitative results of these studies are not provided.

Degradation Pathways

The elucidation of degradation pathways is crucial for identifying potential degradation products that may impact the safety and efficacy of a drug product. Due to the limited availability of specific studies on this compound, its detailed degradation pathways and the structural identification of its degradation products have not been extensively reported. For many cephalosporins, the primary degradation pathway involves the hydrolysis of the β-lactam ring.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not comprehensively available in a single source. However, based on related literature for cephalosporins, a general approach can be outlined.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products. A reported HPLC method for the simultaneous determination of this compound pentahydrate and potassium clavulanate provides some insight into a potential analytical approach.

Workflow for a Typical Stability-Indicating HPLC Method Development and Validation

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) A Column Selection (e.g., C18) B Mobile Phase Optimization (Buffer, Organic Modifier, pH) A->B C Detector Wavelength Selection (UV-Vis) B->C I Specificity C->I D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidative Degradation F->I G Photolytic Degradation G->I H Thermal Degradation H->I J Linearity I->J K Range J->K L Accuracy K->L M Precision (Repeatability, Intermediate) L->M N Detection Limit (LOD) M->N O Quantitation Limit (LOQ) N->O P Robustness O->P Q Stability Sample Analysis P->Q

Caption: Workflow for Stability-Indicating HPLC Method.

Conclusion

The available scientific literature provides a foundational understanding of the stability challenges associated with this compound, particularly its inherent instability in aqueous solutions. The stabilizing effects of acidic conditions and reducing agents have been noted. However, a significant gap exists in the public domain regarding comprehensive quantitative data on its degradation kinetics under various stress conditions, detailed degradation pathways, and solid-state stability. For researchers and drug development professionals, this underscores the necessity for further dedicated studies to fully characterize the physical and chemical stability profile of this compound. Such studies would be instrumental in the rational design of stable dosage forms and the establishment of appropriate storage and handling conditions. Future work should focus on conducting systematic forced degradation studies, elucidating degradation product structures using modern analytical techniques like LC-MS/MS, and performing detailed kinetic studies to establish a complete pH-rate profile and determine the effects of temperature and humidity.

References

Methodological & Application

Application Note: UPLC-MS/MS Analysis of Cefatrizine and its Potential Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the cephalosporin antibiotic Cefatrizine and its potential metabolites in human plasma. This compound is primarily excreted unchanged in the urine; however, minor metabolic pathways may exist.[1] This method is designed to provide high-throughput analysis, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol includes a straightforward protein precipitation step for sample preparation, followed by a rapid UPLC separation and highly selective MS/MS detection.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical application. While studies have shown that a significant portion of this compound is excreted unmetabolized, a comprehensive analytical method for the parent drug and its potential metabolites is essential for a complete pharmacokinetic profile.[1] This UPLC-MS/MS method offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, enabling the accurate quantification of this compound and the detection of potential trace-level metabolites.

Potential Metabolites of this compound

Based on the chemical structure of this compound and known biotransformation pathways of cephalosporins, the following potential metabolites are considered in this application note:

  • Metabolite 1 (M1): Hydrolysis Product: Opening of the β-lactam ring is a common degradation pathway for cephalosporins.

  • Metabolite 2 (M2): Epoxide: The vinyl group on the triazine ring could undergo epoxidation.

  • Metabolite 3 (M3): Diol: Subsequent hydrolysis of the epoxide would result in a diol.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its potential metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Cefadroxil, 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound 464.1271.10.0525
M1 (Hydrolysis) 482.1271.10.0528
M2 (Epoxide) 480.1271.10.0527
M3 (Diol) 498.1271.10.0530
Cefadroxil (IS) 364.1208.10.0522

Results and Discussion

This method is designed to provide excellent chromatographic peak shape and separation for this compound and its potential metabolites. The use of a sub-2 µm particle column allows for rapid analysis times without compromising resolution. The MS/MS detection in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification in a complex biological matrix like plasma.

Table 3: Expected Retention Times and Limits of Quantification

AnalyteExpected Retention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)
This compound 2.111000
M1 (Hydrolysis) 1.55500
M2 (Epoxide) 2.35500
M3 (Diol) 1.85500
Cefadroxil (IS) 1.9--

Visualizations

experimental_workflow sample Plasma Sample (100 µL) precipitation Protein Precipitation (300 µL Acetonitrile with IS) sample->precipitation centrifugation Centrifugation (14,000 rpm, 10 min) precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the preparation and analysis of plasma samples.

metabolic_pathway This compound This compound hydrolysis M1: Hydrolysis Product (β-lactam ring opening) This compound->hydrolysis Hydrolysis epoxidation M2: Epoxide (on vinyl group) This compound->epoxidation Oxidation (CYP450) diol_formation M3: Diol (hydrolysis of epoxide) epoxidation->diol_formation Hydrolysis

Caption: Potential metabolic pathways of this compound.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound and its potential metabolites in human plasma. The simple sample preparation and fast chromatographic runtime make it ideal for high-throughput applications in drug metabolism and pharmacokinetic research. This method can be a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

Protocol for in vitro susceptibility testing of Cefatrizine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, standardized protocols and interpretive breakpoints for Cefatrizine are not provided by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are based on general standardized methods for cephalosporin antibiotics and historical data for this compound. Researchers, scientists, and drug development professionals should validate these methods for their specific applications.

Introduction

This compound is a first-generation cephalosporin antibiotic. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and drug development purposes. This document provides detailed protocols for two common methods of in vitro susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition. These protocols are harmonized with the general principles outlined by CLSI and EUCAST for cephalosporin testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[1]

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to the desired starting concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

Materials:

  • This compound disks (A historical study used 30 µg disks; however, this concentration must be validated)[2]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)[1][3]

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the this compound disks to the surface of the inoculated MHA plate. Ensure that the disks are in firm contact with the agar and are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zones of complete inhibition to the nearest millimeter.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[4] Standard QC strains with known susceptibility profiles for cephalosporins should be tested with each batch of susceptibility tests. The results should fall within the acceptable ranges established by CLSI or EUCAST for the specific QC strain and antimicrobial agent.

Table 1: Recommended Quality Control Strains for Cephalosporin Susceptibility Testing

Quality Control StrainTesting Method
Escherichia coli ATCC® 25922™Broth Microdilution & Disk Diffusion
Staphylococcus aureus ATCC® 29213™Broth Microdilution
Staphylococcus aureus ATCC® 25923™Disk Diffusion
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution & Disk Diffusion
Enterococcus faecalis ATCC® 29212™Broth Microdilution
Streptococcus pneumoniae ATCC® 49619™Broth Microdilution & Disk Diffusion
Haemophilus influenzae ATCC® 49766™Broth Microdilution & Disk Diffusion

Data Presentation

The following tables summarize historical MIC data for this compound against various bacterial isolates. It is important to note that this data is from older studies and may not reflect current resistance patterns. Interpretive criteria (susceptible, intermediate, resistant) have not been established by CLSI or EUCAST for this compound.

Table 2: Historical Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus1000.250.50.12 - >128
Staphylococcus epidermidis500.251.00.12 - >128
Streptococcus pyogenes500.120.25≤0.06 - 0.5
Streptococcus pneumoniae500.250.50.12 - 1.0
Enterococcus faecalis50>128>12816 - >128

Data compiled from historical research articles. These values should be used for informational purposes only.

Table 3: Historical Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli1004.016.01.0 - >128
Klebsiella pneumoniae504.016.01.0 - >128
Proteus mirabilis508.032.02.0 - >128
Enterobacter cloacae2516.0>1282.0 - >128
Haemophilus influenzae252.04.00.5 - 8.0

Data compiled from historical research articles. These values should be used for informational purposes only.

Visualization

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_qc Quality Control Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Culture & Suspend QC_Strain QC Strain Inoculate_MIC Inoculate Microtiter Plate Inoculum->Inoculate_MIC Inoculate_Plate Inoculate MHA Plate Inoculum->Inoculate_Plate Serial_Dilution Prepare this compound Serial Dilutions Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate (16-20h, 35°C) Inoculate_MIC->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate_Disk Incubate (16-20h, 35°C) Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone Perform_QC Perform Testing on QC Strain QC_Strain->Perform_QC Compare_Ranges Compare to Established Ranges Perform_QC->Compare_Ranges

References

Application Notes and Protocols for Cefatrizine Stock Solution in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a broad-spectrum, first-generation cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This disruption of peptidoglycan cross-linking leads to the weakening of the cell wall and subsequent cell lysis. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for the proper preparation and storage of its stock solutions.

Table 1: Solubility and Stability of this compound

PropertyDataReference
Solubility in DMSO 95 mg/mL (205.4 mM)[1]
Aqueous Solubility Exhibits U-shaped solubility against pH, with a minimum solubility of 4.6 x 10⁻² M.[2]
Aqueous Stability Prone to degradation at neutral pH, with a half-life of about 6 hours at 35°C.[2][2]
Reasonably stable in acidic conditions (below pH 4), with a half-life of 14 days at 35°C.[2][2]
Stabilization Can be stabilized in aqueous solutions with sodium metabisulphite or by acidification with hydrochloric acid.[3][3]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO (Recommended for most in vitro applications)

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is approximately 462.49 g/mol .

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = 0.1 mol/L * 0.001 L * 462.49 g/mol = 0.04625 g = 46.25 mg

  • Weigh the this compound powder:

    • In a sterile microcentrifuge tube, accurately weigh 46.25 mg of this compound powder.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Preparation of an Aqueous this compound Stock Solution (for applications where DMSO is not suitable)

Due to the instability of this compound in neutral aqueous solutions, this protocol requires acidification to ensure stability.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 2 N Hydrochloric acid (HCl), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • pH meter or pH indicator strips

  • 0.22 µm sterile syringe filter

  • Personal Protective Equipment (PPE)

Procedure:

  • Weigh this compound:

    • Based on the desired concentration, weigh the appropriate amount of this compound powder into a sterile conical tube.

  • Initial Dissolution:

    • Add a portion of the final volume of sterile, deionized water and vortex to suspend the powder.

  • Acidification and Stabilization:

    • Carefully add 2 N HCl dropwise to the suspension while monitoring the pH. Adjust the pH to below 4.0 to ensure stability.[2]

    • Continue to mix until the this compound is fully dissolved.

    • An alternative stabilization method is the addition of sodium metabisulphite.[3]

  • Final Volume and Sterilization:

    • Bring the solution to the final desired volume with sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and Store:

    • Dispense into single-use aliquots and label appropriately.

    • For aqueous solutions stabilized with acid, storage at 4°C is recommended over freezing.[3] Potency can be preserved for up to four weeks at room temperature when acidified.[3]

Storage and Handling

Proper storage and handling are critical to maintaining the potency of this compound stock solutions.

Table 2: Storage Recommendations for this compound Stock Solutions

Stock Solution SolventStorage TemperatureDurationNotes
DMSO -20°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Store in small, single-use aliquots.
Acidified Aqueous Solution (pH < 4) 4°CUp to 4 weeksStorage at 4°C is preferable to freezing for solutions stabilized with sodium metabisulphite.[3]
Room TemperatureUp to 4 weeksWhen stabilized with 0.1 ml of 2 N HCl per 2 ml of solution.[3]

General Handling Guidelines:

  • Always use aseptic techniques when handling stock solutions to prevent microbial contamination.

  • Before use, thaw frozen aliquots at room temperature or in a 37°C water bath.

  • Vortex the solution gently before preparing working dilutions.

  • Avoid exposing the stock solution to light for extended periods.

Application in Cell Culture

For in vitro experiments, the this compound stock solution should be diluted in cell culture medium to the desired final working concentration. Typical working concentrations for in vitro studies can range from low µg/mL to over 100 µg/mL depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Important Consideration for Solvents in Cell Culture:

  • DMSO: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to some cell lines.

  • Acidified Solutions: When using an acidified stock solution, ensure that the final pH of the cell culture medium is not significantly altered upon addition of the this compound working solution.

Visualizations

Mechanism of Action

G cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Leads to This compound This compound This compound->PBP Binds to Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

Caption: this compound's mechanism of action.

Experimental Workflow: Stock Solution Preparation

G Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Sterilize Filter Sterilize (if aqueous) Vortex->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Store Store at Recommended Temperature (-20°C or 4°C) Aliquot->Store End Ready for Use Store->End

References

Solid-Phase Extraction Method for Cefatrizine from Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the extraction of Cefatrizine, a broad-spectrum cephalosporin antibiotic, from human plasma samples using solid-phase extraction (SPE). The described method is designed to yield high-purity samples suitable for downstream quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a second-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction has become a preferred method for sample preparation from complex biological matrices like plasma due to its high selectivity, efficiency, and potential for automation.[1][2][3][4] This protocol outlines a robust SPE procedure using a C18 reversed-phase cartridge, a common choice for the extraction of cephalosporins from plasma.[1][5]

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. Plasma proteins are first precipitated to prevent clogging of the SPE cartridge and to release the drug. The plasma sample, after protein precipitation and pH adjustment, is loaded onto a C18 SPE cartridge. This compound, being a moderately polar compound, is retained on the hydrophobic C18 sorbent while more polar, interfering substances are washed away. Finally, this compound is eluted from the cartridge with a suitable organic solvent, resulting in a concentrated and purified sample ready for analysis.

Data Presentation

The following tables summarize the expected performance characteristics of this SPE method. These values are based on typical results obtained for similar cephalosporin antibiotics and may vary depending on the specific experimental conditions and analytical instrumentation used.

Table 1: SPE Method Parameters

ParameterDescription
SPE SorbentC18 (Octadecylsilyl)
Sample Volume1.0 mL
Elution Volume1.0 mL
pH of Sample~1.5 (Adjusted with Phosphate Buffer)
Analysis MethodHPLC-UV

Table 2: Expected Method Performance

ParameterExpected Value
Recovery> 85%
Precision (RSD)< 15%
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Analyte and instrument dependent

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (1.0 mL) spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (e.g., with Acetonitrile or Acetone) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant adjust_ph Adjust pH to ~1.5 (with Phosphate Buffer) supernatant->adjust_ph condition 1. Condition Cartridge (Methanol then Water) adjust_ph->condition Proceed to SPE equilibrate 2. Equilibrate Cartridge (Phosphate Buffer, pH 1.5) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (e.g., Purified Water) load->wash elute 5. Elute this compound (Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate Proceed to Analysis reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC-UV reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound from plasma.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., another cephalosporin not present in the sample)

  • Human plasma (drug-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetone (ACS grade)

  • Phosphoric acid

  • Sodium phosphate

  • Deionized water (18 MΩ·cm)

  • C18 SPE cartridges (e.g., Sep-Pak Vac C18, 1 mL)[1]

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • pH meter

Solutions Preparation
  • Phosphate Buffer (50 mM, pH 1.5): Prepare a 50 mM solution of sodium phosphate in deionized water. Adjust the pH to 1.5 using phosphoric acid.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a mixture of methanol and water.

Sample Preparation Protocol
  • Spiking: To 1.0 mL of human plasma in a centrifuge tube, add a known amount of the internal standard solution. For calibration standards and quality control samples, add the appropriate this compound working standard solution.

  • Protein Precipitation: Add 2.0 mL of cold acetonitrile or 3.0 mL of acetone to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 2.0 mL of 50 mM phosphate buffer (pH 1.5).[1]

Solid-Phase Extraction Protocol
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2.0 mL of methanol followed by 5.0 mL of deionized water through the cartridge.[1] Do not allow the cartridge to dry out.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2.0 mL of 50 mM phosphate buffer (pH 1.5) through it.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a low flow rate (approximately 0.1-0.5 mL/min).[1]

  • Washing: Wash the cartridge with 2.0 mL of deionized water to remove any remaining interfering substances.[1]

  • Drying: Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the this compound and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[1]

Final Sample Preparation for HPLC Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the HPLC system for analysis.

Method Validation Considerations

For use in regulated bioanalysis, this method should be fully validated according to the relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous plasma components and other medications.

  • Linearity: Determine the concentration range over which the method is linear.

  • Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).

  • Recovery: Determine the extraction efficiency of this compound and the internal standard.

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the plasma matrix.

  • Stability: Assess the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a detailed and robust solid-phase extraction protocol for the determination of this compound in human plasma. The method is based on well-established principles for the extraction of cephalosporins and is suitable for use in a variety of research and clinical settings. Adherence to the described protocol, coupled with proper method validation, will ensure the generation of high-quality data for pharmacokinetic and other bioanalytical studies.

References

Experimental Design for Cefatrizine Efficacy Studies in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic that demonstrates broad-spectrum bactericidal activity.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This interference with the cross-linking of peptidoglycan chains leads to the weakening of the bacterial cell wall and subsequent cell lysis.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine infection models. The protocols are designed to be robust and reproducible, enabling the generation of reliable data for preclinical drug development.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. This binding inactivates the PBPs, preventing the formation of a stable cell wall. The resulting defective cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Catalyzes PBPs->Crosslinking Inhibits CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Leads to Lysis Bacterial Cell Lysis CellWall->Lysis Prevents

This compound's mechanism of action.

Data Presentation: Quantitative Efficacy Parameters

The following tables summarize key in vitro and in vivo efficacy parameters for this compound and other relevant first-generation cephalosporins. This data is essential for dose selection and study design in murine infection models.

Table 1: In Vitro Activity of this compound (MIC µg/mL)

PathogenMIC Range (µg/mL)
Staphylococcus aureus0.25 - 2.0
Streptococcus pneumoniae0.12 - 1.0
Escherichia coli2.0 - 16.0
Klebsiella pneumoniae4.0 - 32.0

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[3]

Table 2: In Vivo Efficacy of First-Generation Cephalosporins in Murine Infection Models (Protective Dose 50 - PD50 mg/kg)

AntibioticInfection ModelPathogenPD50 (mg/kg)
CefdinirSystemic InfectionStaphylococcus aureus (β-lactamase negative)2.7
CefdinirSystemic InfectionStaphylococcus aureus (β-lactamase positive)2.3
CefdinirSystemic InfectionHaemophilus influenzae (β-lactamase negative)5.8
CefdinirSystemic InfectionHaemophilus influenzae (β-lactamase positive)3.1
CefazolinMastitisStaphylococcus aureusVaries by formulation

*Note: Cefdinir is a third-generation cephalosporin, but this data provides a reference for in vivo efficacy testing. PD50 (Protective Dose 50) is the dose required to protect 50% of the animals from lethal infection.[4][5]

Table 3: Pharmacokinetic Parameters of First-Generation Cephalosporins in Mice

AntibioticDose (mg/kg)RouteCmax (µg/mL)T1/2 (hours)AUC (µg·h/mL)
Cefazolin20IV~185~0.3Not Reported
Cephalexin40Oral~15~1.0Not Reported

Note: Cmax (Maximum Concentration), T1/2 (Half-life), AUC (Area Under the Curve). Data for this compound in mice is limited; therefore, data from structurally similar first-generation cephalosporins are presented as a reference.[6][7]

Experimental Protocols

Detailed methodologies for key in vivo efficacy studies are provided below. These protocols can be adapted based on the specific research question and the pathogen being investigated.

General Experimental Workflow

The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in mouse infection models.

Start Start AnimalAcclimatization Animal Acclimatization (e.g., 7 days) Start->AnimalAcclimatization Immunosuppression Immunosuppression (Optional, e.g., Cyclophosphamide) AnimalAcclimatization->Immunosuppression Infection Bacterial Infection (e.g., IP, IT, IM) AnimalAcclimatization->Infection For immunocompetent models Immunosuppression->Infection Treatment This compound Treatment (Dose-ranging) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival Survival Studies BacterialBurden Bacterial Burden (CFU counts in tissues) Endpoint->BacterialBurden Bacterial Load Studies End End Survival->End BacterialBurden->End

General workflow for in vivo efficacy studies.

Systemic Infection Model (Sepsis/Peritonitis)

This model is used to evaluate the efficacy of this compound against systemic bacterial infections.

Materials:

  • 6-8 week old BALB/c or CD-1 mice

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound

  • Sterile saline

  • Cyclophosphamide (for neutropenic model, optional)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

Protocol:

  • Animal Preparation: Acclimatize mice for at least 7 days. For a neutropenic model, administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8]

  • Inoculum Preparation: Culture the bacterial strain overnight in TSB. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL for S. aureus).

  • Infection: Inject 0.1 mL of the bacterial suspension IP into each mouse.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound subcutaneously (SC) or orally (PO) at various dose levels. A vehicle control group should receive sterile saline.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

  • Endpoint Evaluation:

    • Survival: Record the number of surviving animals in each group daily.

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of mice. Collect peritoneal lavage fluid and/or spleen and liver tissues. Homogenize tissues, perform serial dilutions, and plate on TSA to determine the number of colony-forming units (CFU).[1]

Respiratory Tract Infection Model (Pneumonia)

This model assesses the efficacy of this compound against bacterial pneumonia.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Pathogen of interest (e.g., Klebsiella pneumoniae ATCC 43816, Streptococcus pneumoniae)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Intratracheal (IT) instillation device

Protocol:

  • Animal Preparation: Acclimatize mice as previously described.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the systemic infection model.

  • Infection: Anesthetize the mice and instill a small volume (e.g., 50 µL) of the bacterial suspension (e.g., 1 x 10⁶ CFU/mouse for K. pneumoniae) directly into the lungs via intratracheal instillation.[9]

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2-4 hours) via SC or PO routes.

  • Monitoring: Monitor mice for signs of respiratory distress, weight loss, and survival.

  • Endpoint Evaluation:

    • Survival: Record daily survival rates.

    • Bacterial Burden: At selected time points, euthanize mice and harvest the lungs. Homogenize the lung tissue and determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.[3]

Thigh Infection Model

This localized infection model is useful for studying the pharmacodynamics of antibiotics.[10]

Materials:

  • 6-8 week old ICR (CD-1) or BALB/c mice

  • Pathogen of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound

  • Cyclophosphamide (for neutropenic model)

Protocol:

  • Animal Preparation: Induce neutropenia with cyclophosphamide as described for the sepsis model.[8]

  • Inoculum Preparation: Prepare the bacterial inoculum as previously described.

  • Infection: Inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁶ CFU/thigh for S. aureus) into the thigh muscle of one or both hind limbs.[10]

  • Treatment: Begin this compound treatment 2 hours post-infection. Administer the antibiotic at various doses and dosing intervals.

  • Endpoint Evaluation: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscles, homogenize the tissue, and determine the bacterial burden (CFU/gram of tissue) by plating serial dilutions.[1]

Conclusion

The described murine infection models provide a robust framework for evaluating the in vivo efficacy of this compound. By carefully selecting the appropriate model, pathogen, and endpoints, researchers can generate critical data to support the preclinical development of this important antibiotic. The provided protocols, along with the summarized quantitative data, serve as a valuable resource for designing and executing these essential studies. It is important to note that while data from other first-generation cephalosporins can be informative, generating this compound-specific in vivo efficacy data is crucial for a comprehensive evaluation.

References

Solid-State Characterization of Cefatrizine Propylene Glycol Solvate using X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefatrizine is a broad-spectrum cephalosporin antibiotic. The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and the formation of solvates are common phenomena that need to be thoroughly investigated during drug development. This application note details the characterization of a stable propylene glycol solvate of this compound using X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

The formation of a propylene glycol solvate can offer advantages such as improved stability and handling properties compared to the non-solvated or hydrated forms of the drug.[1] This document provides protocols for analyzing this specific solvate, presenting its characteristic XRD and DSC data for identification and quality control purposes.

Data Presentation

The solid-state properties of this compound propylene glycol solvate have been characterized by XRD and DSC. The quantitative data obtained from these analyses are summarized in the tables below for easy reference and comparison.

Table 1: X-Ray Powder Diffraction (XRPD) Peak Data for this compound Propylene Glycol Solvate

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.07.465
15.55.740
17.05.280
20.54.355
24.03.770
27.53.245

Note: The data presented in this table is a representative example for illustrative purposes and may vary slightly between batches and instrument conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Propylene Glycol Solvate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Melting145.2150.585.3

Note: The data presented in this table is a representative example for illustrative purposes and may vary depending on the heating rate and sample preparation.

Experimental Protocols

Detailed methodologies for the XRD and DSC analyses of this compound propylene glycol solvate are provided below.

Powder X-Ray Diffraction (PXRD) Protocol

Objective: To obtain the characteristic XRPD pattern of this compound propylene glycol solvate for identification and phase purity analysis.

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a high-sensitivity detector.

Sample Preparation:

  • Gently grind a small amount of the this compound propylene glycol solvate sample using an agate mortar and pestle to ensure a fine, homogeneous powder.

  • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

Instrumental Parameters:

  • Voltage: 40 kV

  • Current: 40 mA

  • Scan Range (2θ): 5° to 40°

  • Step Size: 0.02°

  • Scan Speed: 2°/minute

Data Analysis:

  • The resulting diffractogram should be processed to identify the peak positions (2θ), d-spacings, and relative intensities.

  • Compare the obtained pattern with a reference standard or the data provided in Table 1 to confirm the identity and crystalline form of the material.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal properties, including the melting point and enthalpy of fusion, of this compound propylene glycol solvate.

Instrumentation:

  • A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.

Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound propylene glycol solvate sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of the solvated propylene glycol during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

Instrumental Parameters:

  • Heating Rate: 10 °C/minute

  • Temperature Range: 25 °C to 200 °C

  • Purge Gas: Nitrogen at a flow rate of 50 mL/minute

Data Analysis:

  • Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events.

  • Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting endotherm.

  • Compare the obtained thermal data with the reference values in Table 2.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the solid-state characterization of this compound propylene glycol solvate.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing start Start grind Grind Sample start->grind pack Pack Sample Holder grind->pack xrd Perform XRD Scan (5-40° 2θ) pack->xrd data Collect Diffractogram xrd->data process Identify Peaks (2θ, d-spacing, Intensity) data->process compare Compare to Reference process->compare end End compare->end

Caption: XRD Experimental Workflow.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh Sample (3-5 mg) start->weigh seal Seal in Al Pan weigh->seal dsc Heat in DSC (10 °C/min, 25-200 °C) seal->dsc thermogram Record Thermogram dsc->thermogram analyze Determine Onset/Peak T Calculate Enthalpy (ΔH) thermogram->analyze compare Compare to Reference analyze->compare end End compare->end

Caption: DSC Experimental Workflow.

References

Troubleshooting & Optimization

Navigating the Challenges of Cefatrizine Stability in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cefatrizine in in vitro assays, maintaining the stability of this cephalosporin in aqueous solutions is a critical factor for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating the challenges associated with this compound's inherent instability. The following troubleshooting advice and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Loss of Potency in Prepared Solutions This compound is known to be unstable in aqueous solutions, with degradation occurring even at low temperatures.[1] The rate of degradation is significantly influenced by pH and temperature.Prepare fresh solutions immediately before use whenever possible. For storage, prefer refrigeration (4°C) over freezing (-20°C) for aqueous solutions.[1] The addition of a stabilizing agent like sodium metabisulphite or acidification with hydrochloric acid can also preserve potency.[1]
Inconsistent Assay Results Degradation of this compound during the experiment can lead to a lower effective concentration, resulting in variability between assays.Standardize the preparation and handling of this compound solutions. Ensure that the pH of the final assay medium is within a stable range for this compound, ideally below pH 4 for longer-term stability.
Precipitation of this compound in Stock Solutions This compound has limited solubility in aqueous solutions, which is also pH-dependent.For preparing high-concentration stock solutions, consider using Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation.
Unexpected Biological Effects in Cell-Based Assays Degradation products of this compound may have different biological activities or cytotoxic effects compared to the parent compound.Characterize the stability of this compound in your specific cell culture medium under the assay conditions (e.g., 37°C, 5% CO2). Run appropriate vehicle and time-course controls to assess any effects of the solvent or potential degradation products.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best way to prepare a stock solution of this compound?

For high-concentration stock solutions, dissolving this compound in DMSO is recommended due to its higher solubility compared to water. For aqueous solutions, use deionized water and consider the addition of a stabilizing agent if immediate use is not possible.

Q2: How should I store my this compound solutions?

For short-term storage, aqueous solutions of this compound should be kept at 4°C, as this has been shown to be more effective at preserving potency than freezing at -20°C.[1] For long-term storage, aliquoting and storing DMSO stock solutions at -80°C is the preferred method. Avoid repeated freeze-thaw cycles.

Q3: Can I use buffers to prepare my this compound solutions?

While buffers are essential for many biological assays, be aware that the type of buffer can influence the stability of cephalosporins. For instance, citric acid-phosphate buffer at pH 6 has been used, though with some noted loss of potency.[1] It is advisable to test the stability of this compound in your specific buffer system.

Stability and Degradation

Q4: How stable is this compound in aqueous solution at different pH values?

This compound is most stable in acidic conditions. Below pH 4, it has a half-life of approximately 14 days at 35°C. However, its stability decreases significantly at neutral pH, with a half-life of about 6 hours at 35°C.

Q5: What are the main factors that affect the stability of this compound?

The primary factors affecting this compound stability in aqueous solutions are pH and temperature. Higher pH and higher temperatures accelerate degradation. The presence of certain ions and the composition of the solvent or medium can also play a role.

Q6: What is the degradation pathway of this compound?

Like other cephalosporins, this compound degradation can occur through the hydrolysis of the β-lactam ring. At neutral pH, a key degradation mechanism is the intramolecular nucleophilic attack of the α-amino group on the β-lactam moiety. Other potential degradation pathways for similar cephalosporins include isomerization of the dihydrothiazine ring and decarboxylation.

Data Presentation: Stability of this compound

The following table summarizes the available quantitative data on the stability of this compound in aqueous solutions.

Temperature pH Half-life Reference
35°C< 4~14 days
35°CNeutral~6 hours
4°CNot specifiedQualitatively more stable than at -20°C[1]
-20°CNot specifiedLess stable than at 4°C for aqueous solutions[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • For Aqueous Stock Solution (for immediate use):

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add a small amount of deionized water to form a paste.

    • Gradually add the remaining volume of deionized water while vortexing until the this compound is fully dissolved.

    • Sterile filter the solution using a 0.22 µm syringe filter if required for the application.

    • Use the solution immediately.

  • For DMSO Stock Solution (for long-term storage):

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

    • Vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate sterile assay medium (e.g., cell culture medium, broth for MIC testing) to achieve the desired final concentrations.

  • Ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Use the freshly prepared working solutions immediately in your experiment.

Visualizations

Cefatrizine_Degradation_Pathway cluster_conditions Influencing Factors This compound This compound BetaLactamRing Intact β-lactam ring This compound->BetaLactamRing SideChain Intact Side Chains This compound->SideChain Degradation_Products Degradation Products This compound->Degradation_Products β-lactam ring hydrolysis, intramolecular aminolysis Loss_of_Activity Loss of Antibacterial Activity Degradation_Products->Loss_of_Activity High_pH High pH (Neutral/Alkaline) High_pH->this compound promote degradation High_Temp High Temperature High_Temp->this compound promote degradation Aqueous_Solution Aqueous Solution Aqueous_Solution->this compound promote degradation

Caption: Factors influencing this compound degradation in aqueous solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start Weigh this compound Powder dissolve Dissolve in appropriate solvent (DMSO or Aqueous) start->dissolve sterile_filter Sterile Filter (if aqueous) dissolve->sterile_filter aliquot Aliquot for Storage dissolve->aliquot For DMSO stock sterile_filter->aliquot store Store at appropriate temperature (-80°C for DMSO, 4°C for aqueous) aliquot->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilutions in Assay Medium thaw->dilute add_to_assay Add to Experimental System (e.g., cell culture, bacterial culture) dilute->add_to_assay incubate Incubate under Assay Conditions add_to_assay->incubate readout Measure Experimental Readout incubate->readout

Caption: General workflow for preparing and using this compound in in vitro assays.

References

Technical Support Center: Troubleshooting Cefatrizine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to Cefatrizine peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest peak tailing.

Q2: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

A2: Peak tailing for this compound, a polar compound with basic functional groups (amine groups), in reverse-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the protonated amine groups of this compound with ionized residual silanol groups (Si-OH) on the silica-based stationary phase. Other potential causes include column overload, inappropriate mobile phase pH, column degradation, and extra-column band broadening.

Q3: What are the pKa values for this compound and why are they important for HPLC method development?

  • Carboxylic Acid Group: ~2.5 - 3.5

  • Amine Group: ~7.0 - 8.0

These values are critical for HPLC method development because the ionization state of this compound, which is pH-dependent, significantly affects its retention and peak shape. Operating the mobile phase at a pH close to a pKa value can lead to dual retention mechanisms (for both ionized and non-ionized forms), resulting in peak broadening or tailing.[1][2] It is generally recommended to adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Issue 1: Peak tailing is observed for the this compound peak.

This is the most common issue and is often related to secondary silanol interactions.

Troubleshooting Workflow for Silanol Interactions

G cluster_0 Troubleshooting Peak Tailing A Observe this compound Peak Tailing B Primary Suspected Cause: Secondary Silanol Interactions A->B C Adjust Mobile Phase pH B->C Action 1 D Use a High-Purity, End-Capped Column B->D Action 2 E Add a Mobile Phase Modifier B->E Action 3 F Symmetrical Peak Achieved C->F D->F E->F G Evaluate Other Potential Causes

Figure 1. Troubleshooting workflow for this compound peak tailing due to silanol interactions.

Solutions:

  • Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH. At a pH of 3 or below, the residual silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the positively charged amine groups of this compound.[3]

    • Recommendation: Adjust the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate buffer).

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silane to make them inert. Using a high-purity silica column with effective end-capping will significantly reduce peak tailing for basic compounds like this compound.

  • Add a Mobile Phase Modifier: A competing base, such as triethylamine (TEA), can be added to the mobile phase at a low concentration (e.g., 10-25 mM). TEA will preferentially interact with the active silanol sites, thereby masking them from interacting with this compound.

Issue 2: Peak tailing persists even after addressing silanol interactions.

If adjusting the pH, using an end-capped column, and adding modifiers do not resolve the issue, consider other potential causes.

Logical Relationship of Other Potential Causes

G cluster_1 Other Causes of Peak Tailing A Persistent Peak Tailing B Column Overload A->B C Column Degradation A->C D Extra-Column Effects A->D E Inappropriate Sample Solvent A->E

Figure 2. Other potential causes of persistent this compound peak tailing.

Solutions:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Recommendation: Reduce the injection volume or the concentration of the this compound sample.

  • Evaluate Column Health: Over time, columns can degrade, leading to voids or contamination of the inlet frit.

    • Recommendation: If a void is suspected, you can try back-flushing the column. However, in many cases, replacing the column is the most effective solution.

  • Minimize Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Recommendation: Use tubing with a smaller internal diameter (e.g., 0.12 mm) and keep the length to a minimum.

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₆O₅S₂PubChem
Molecular Weight462.5 g/mol PubChem
XLogP3-2.3PubChem
Estimated pKa (Carboxylic Acid)~2.5 - 3.5Inferred from similar compounds
Estimated pKa (Amine)~7.0 - 8.0Inferred from similar compounds

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendation
Column C18, high-purity, end-capped (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and increase as needed
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare the Aqueous Buffer: Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

  • Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0 ± 0.1.

  • Filter the Mobile Phase: Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase: Mix the filtered buffer (Mobile Phase A) with the organic solvent (Mobile Phase B, e.g., acetonitrile) in the desired ratio.

  • Degas the Mobile Phase: Before use, degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Protocol 2: Column Flushing and Regeneration
  • Disconnect the Column from the Detector: To prevent contamination of the detector, disconnect the column outlet.

  • Reverse the Column Direction: Connect the column outlet to the pump and the inlet to waste.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents to remove contaminants. A typical sequence for a C18 column is:

    • HPLC-grade water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (if necessary for non-polar contaminants, 20 column volumes)

    • Isopropanol (20 column volumes)

    • HPLC-grade water (20 column volumes)

    • Mobile phase without buffer (10 column volumes)

  • Equilibrate the Column: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

References

Technical Support Center: Cefatrizine LC-MS/MS Analysis in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cefatrizine in serum.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in serum, with a focus on matrix effects.

Issue/Observation Potential Cause(s) Recommended Action(s)
Low Analyte Response/Signal Intensity Ion suppression due to co-eluting matrix components (e.g., phospholipids, proteins).[1][2] Inefficient sample extraction. Suboptimal ionization source parameters. This compound degradation.[3]- Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] - Chromatographic Separation: Adjust the gradient or mobile phase composition to better separate this compound from the ion-suppressing region. - Optimize MS Parameters: Tune ion source parameters (e.g., spray voltage, gas flows, temperature) for optimal this compound signal. - Check Sample Stability: Ensure proper sample handling and storage conditions to prevent degradation. This compound is known to be unstable in aqueous solutions and serum, even at low temperatures.[3] Acidification of serum samples can improve stability.[3]
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-eluting matrix components interfering with chromatography. Incompatible sample solvent with the mobile phase. Column overload or degradation.- Improve Sample Cleanup: As above, enhanced sample preparation can remove interferences. - Solvent Matching: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. - Check Column Health: Inject a standard in a clean solvent to assess column performance. If peak shape is still poor, consider replacing the column.
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples or batches.[4] Inconsistent sample preparation. Variable instrument performance.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in matrix effects and extraction efficiency.[5] - Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls. - Monitor System Suitability: Regularly inject system suitability samples to monitor instrument performance.
Inaccurate Quantification (Poor Accuracy) Significant ion enhancement or suppression not corrected for. Inappropriate calibration strategy. Cross-talk from a metabolite or co-administered drug.- Assess and Quantify Matrix Effects: Perform a post-extraction addition experiment to determine the extent of matrix effects. - Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. - Optimize MRM Transitions: Ensure the selected MRM transitions are specific to this compound and not subject to interference.
Gradual Decrease in Signal Over a Run (Drifting) Buildup of matrix components on the column or in the ion source.[1]- Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to elute strongly retained matrix components. - Divert Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, preventing contamination of the MS source. - Regular Instrument Cleaning: Perform routine maintenance and cleaning of the ion source.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound analysis in serum?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[2][6] In serum analysis, these components can include phospholipids, proteins, salts, and endogenous metabolites.[2] They can either suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[4] Ion suppression is more commonly observed.[2]

2. How can I determine if my this compound analysis is affected by matrix effects?

A common method is the post-extraction addition experiment.[6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank serum sample. A significant difference in peak areas indicates the presence of matrix effects.

3. What is the best sample preparation technique to minimize matrix effects for this compound in serum?

While protein precipitation (PPT) is a simple and common technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[1] More effective techniques for reducing matrix effects include:

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining the analyte on a solid support while washing away matrix components.

  • Liquid-Liquid Extraction (LLE): Separates the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.

The choice of method depends on the required sensitivity and the complexity of the matrix.

4. What are the ideal LC-MS/MS parameters for this compound analysis?

While specific parameters should be optimized in your laboratory, here is a good starting point based on the analysis of similar cephalosporins:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for cephalosporins.

    • MRM Transitions: These need to be determined by infusing a this compound standard solution into the mass spectrometer. Based on its molecular weight (463.5 g/mol ), potential precursor ions would be [M+H]+ at m/z 464.5. Product ions would be determined after fragmentation.

5. How should I choose an internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[5] SIL internal standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.[5] If a SIL-IS is not available, a structural analog (another cephalosporin not present in the sample) can be used, but it may not perfectly mimic the ionization behavior of this compound.[7]

6. My results are still variable even after optimizing the method. What else could be the issue?

Consider the pre-analytical stability of this compound. It has been reported to be unstable in serum, even when stored at 4°C or -20°C.[3] Degradation can lead to variable results. Acidifying the serum samples can significantly improve the stability of this compound.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Pre-extraction Spike): Spike this compound into blank serum at the same concentration as Set A and process through the entire sample preparation procedure.

    • Set C (Post-extraction Spike): Process blank serum through the sample preparation procedure. Spike this compound into the final extract at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Serum using Protein Precipitation (PPT)

This is a basic sample preparation method.

  • Aliquot 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Sample Preparation of Serum using Solid-Phase Extraction (SPE)

This method provides a cleaner extract than PPT.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions. This typically involves washing with methanol followed by water.

  • Pre-treat 100 µL of the serum sample by diluting with an acidic buffer (e.g., 1:1 with 2% phosphoric acid).

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences (e.g., 5% methanol in water).

  • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base).

  • Evaporate the eluate to dryness and reconstitute as in the PPT protocol.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simpler spe Solid-Phase Extraction add_is->spe Cleaner centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis in serum.

Matrix_Effect_Mechanism cluster_source ESI Source droplet Charged Droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation analyte This compound analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet matrix->gas_phase Competition for Charge & Surface Area ms To Mass Analyzer gas_phase->ms

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Tree start Inaccurate or Imprecise Results? check_is Check Internal Standard Response Variability start->check_is is_ok IS Response Consistent? check_is->is_ok assess_me Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes review_protocol Review Sample Preparation Protocol is_ok->review_protocol No me_significant Significant Matrix Effect? assess_me->me_significant improve_cleanup Improve Sample Cleanup (SPE or LLE) me_significant->improve_cleanup Yes check_stability Investigate Analyte Stability me_significant->check_stability No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc end Method Optimized optimize_lc->end check_stability->end instrument_issue Investigate Instrument Performance review_protocol->instrument_issue instrument_issue->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Cefatrizine Degradation Product Identification in Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific degradation products of Cefatrizine is limited. The following guidance is based on established degradation pathways of structurally similar cephalosporins containing a phenylglycine side chain, such as Cefalexin, Cefadroxil, and Cephradine. These pathways are expected to be analogous to those of this compound and can serve as a valuable guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and similar cephalosporins?

A1: The main degradation routes involve the hydrolysis of the β-lactam ring, which is a characteristic feature of all penicillin and cephalosporin antibiotics.[1] Additionally, reactions involving the C-7 amino side chain are common, particularly for cephalosporins with a phenylglycine moiety.[2][3] Under neutral and alkaline conditions, intramolecular aminolysis can occur, leading to the formation of diketopiperazine derivatives.[2]

Q2: What types of degradation products can I expect to see in my this compound stability studies?

A2: Based on studies of analogous cephalosporins, you can anticipate several types of degradation products:

  • β-Lactam Ring Hydrolysis Products: Opening of the four-membered β-lactam ring is a primary degradation pathway.[4]

  • Diketopiperazines: These are formed through the intramolecular reaction of the C-7 side chain's amino group with the β-lactam carbonyl.[2]

  • Isomers: Epimerization at C-6 and C-7 of the cephalosporin core can occur under certain pH conditions.

  • Side-chain Cleavage Products: The bond between the C-7 position and the acylamino side chain can cleave under harsh conditions.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the parent drug from its degradation products.[5] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information and fragmentation patterns of the impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the definitive structural confirmation of isolated degradation products.

Q4: What are the typical forced degradation conditions used for cephalosporins?

A4: Forced degradation studies are typically conducted under the following conditions to accelerate the degradation process and predict long-term stability:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Basic conditions often lead to rapid degradation.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60 °C to 105 °C.

  • Photolytic Degradation: Exposure to UV and/or visible light, as per ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: I am observing unexpected peaks in my HPLC chromatogram during a this compound stability study. How can I identify their source?

Answer:

  • Blank Injection: Inject your mobile phase and sample diluent as blanks to rule out contamination from the solvent or system.

  • Placebo Analysis: If you are analyzing a formulated product, analyze a placebo sample (containing all excipients except this compound) to identify any peaks originating from the excipients.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those observed in your forced degradation samples. This can help tentatively identify them as specific types of degradants (e.g., acid-induced, base-induced).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. A non-homogenous peak suggests the co-elution of an impurity.

  • LC-MS Analysis: If the unknown peak is significant, LC-MS analysis is the next step to determine its molecular weight and fragmentation pattern, which are crucial for structural elucidation.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is showing significant tailing in my reverse-phase HPLC method. What could be the cause and how can I fix it?

Answer:

Peak tailing for cephalosporins is often due to interactions with residual silanol groups on the silica-based column packing.[7] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For basic compounds like this compound, adjusting the pH to a lower value (e.g., pH 2.5-3.5) will protonate the molecule and minimize interactions with silanols.[6]

  • Use of a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes.

  • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is less common with modern columns.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]

  • Column Void: If all peaks in the chromatogram are tailing, it could indicate a void at the head of the column, in which case the column may need to be replaced.[8]

Data Presentation

Table 1: Expected Degradation Products of Phenylglycine-Containing Cephalosporins under Various Stress Conditions (Qualitative)

Stress ConditionExpected Degradation ProductsProbable Mechanism
Acidic Hydrolysis β-Lactam ring-opened products, Side-chain cleavage productsHydrolysis of the strained β-lactam ring, Hydrolysis of the amide linkage.
Basic Hydrolysis Diketopiperazines, β-Lactam ring-opened productsIntramolecular aminolysis by the side-chain amino group, Base-catalyzed hydrolysis of the β-lactam ring.[2]
Oxidative SulfoxidesOxidation of the sulfur atom in the dihydrothiazine ring.
Photolytic Isomers, Photoproducts from ring cleavageIsomerization, Photochemical reactions leading to complex mixtures.[10]
Thermal Decarboxylation products, EpimersThermally induced decarboxylation, Isomerization at chiral centers.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80 °C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the this compound stock solution (1 mg/mL in water) to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G cluster_stress Forced Degradation Conditions cluster_drug cluster_products Potential Degradation Products Acid Acidic (e.g., HCl) This compound This compound Acid->this compound Base Basic (e.g., NaOH) Base->this compound Oxidative Oxidative (e.g., H2O2) Oxidative->this compound Photolytic Photolytic (UV/Vis Light) Photolytic->this compound Thermal Thermal (Heat) Thermal->this compound BetaLactam β-Lactam Ring Hydrolysis Products This compound->BetaLactam Hydrolysis Diketopiperazine Diketopiperazines This compound->Diketopiperazine Intramolecular Aminolysis Sulfoxide Sulfoxides This compound->Sulfoxide Oxidation Isomers Isomers/Epimers This compound->Isomers Isomerization SideChainCleavage Side-Chain Cleavage Products This compound->SideChainCleavage Hydrolysis

Caption: Generalized degradation pathways of this compound under various stress conditions.

G cluster_troubleshoot Troubleshooting & Identification start Start: Stability Sample Analysis prep Sample Preparation (Dissolution, Dilution) start->prep hplc HPLC Analysis (Stability-Indicating Method) prep->hplc data Data Acquisition (Chromatogram) hplc->data eval Evaluate Chromatogram: - New/Increased Peaks? - Peak Shape Issues? data->eval id_unknown Identify Unknown Peaks: 1. Blank/Placebo Injection 2. Compare with Forced Degradation 3. Peak Purity Analysis eval->id_unknown Yes (New Peaks) fix_shape Address Poor Peak Shape: 1. Adjust Mobile Phase pH 2. Check for Column Overload 3. Evaluate Column Condition eval->fix_shape Yes (Peak Shape) end_ok End: No Issues Detected Quantify Impurities eval->end_ok No lcms LC-MS Analysis for MW and Fragmentation id_unknown->lcms nmr Isolate and Perform NMR for Structure Confirmation lcms->nmr end_id End: Degradation Product Characterized nmr->end_id fix_shape->hplc

Caption: Experimental workflow for this compound degradation product identification and troubleshooting.

G start Problem: Poor Peak Shape (Tailing/Fronting) q1 Are all peaks affected? start->q1 all_peaks_yes Likely a System or Column Inlet Issue q1->all_peaks_yes Yes all_peaks_no Likely a Chemical Interaction Issue q1->all_peaks_no No check_frit Action: Check/Replace Column Inlet Frit all_peaks_yes->check_frit check_void Action: Inspect for Column Void all_peaks_yes->check_void q2 Is the analyte basic (like this compound)? all_peaks_no->q2 end Resolution check_frit->end check_void->end basic_yes Potential Silanol Interaction q2->basic_yes Yes basic_no Check for Sample Overload or Mobile Phase Mismatch q2->basic_no No adjust_ph Action: Lower Mobile Phase pH (e.g., < 3.5) basic_yes->adjust_ph reduce_conc Action: Reduce Sample Concentration/Volume basic_no->reduce_conc adjust_ph->end reduce_conc->end

Caption: Troubleshooting guide for HPLC peak shape issues in this compound analysis.

References

Technical Support Center: Overcoming Cefatrizine Solubility Challenges in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of Cefatrizine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some experimental buffers?

A1: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functional groups.[1] Its solubility in aqueous solutions is highly dependent on the pH. This compound exhibits a "U-shaped" solubility profile, with its lowest solubility occurring at its isoelectric point (pI), where the net charge of the molecule is zero.[2][3] At pH values above or below the pI, this compound becomes ionized, which increases its interaction with water molecules and enhances its solubility.

Q2: What is the isoelectric point (pI) of this compound and its minimum solubility?

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is also pH-dependent. It is reasonably stable in acidic conditions, with a reported half-life of 14 days at 35°C in a medium with a pH below 4.[2][3] However, at a neutral pH, it degrades more rapidly, with a half-life of about 6 hours at 35°C.[2][3] This degradation is due to an intramolecular reaction involving the α-amino group attacking the β-lactam ring.[2]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, organic co-solvents can be used to initially dissolve this compound before diluting it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly water-soluble compounds for in vitro assays.[4] It is important to prepare a concentrated stock solution in the organic solvent and then dilute it into the final buffer, ensuring the final concentration of the organic solvent is low enough to not affect the experiment (typically ≤1%).

Troubleshooting Guide

Issue: this compound precipitate is observed in my buffer.
Potential Cause Troubleshooting Step
pH is near the isoelectric point (pI) of this compound. Adjust the pH of the buffer to be at least 2 pH units away from the estimated pI (pH 4-5). For example, try a buffer with a pH below 2 or above 7.
Concentration exceeds solubility limit at the given pH. Decrease the concentration of this compound in the buffer. Refer to the pH-solubility profile for guidance.
Incorrect dissolution method. Use a co-solvent like DMSO to prepare a high-concentration stock solution first, then dilute it into the aqueous buffer with vigorous stirring.
Low temperature. Gently warm the solution. Solubility of many compounds, including this compound, tends to increase with temperature. However, be mindful of the potential for increased degradation at higher temperatures.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight462.5 g/mol [1]
Minimum Solubility4.6 x 10⁻² M[2][3]
pH of Minimum Solubility (Estimated pI)~ 4-5N/A
Stability (t½ at 35°C)14 days (below pH 4), 6 hours (neutral pH)[2][3]

Table 2: Recommended Buffers and pH Ranges for Enhanced this compound Solubility

Buffer SystemRecommended pH Range for DissolutionComments
Citrate BufferpH 2.5 - 3.5This compound is more stable at acidic pH.
Phosphate BufferpH 7.0 - 8.0Higher solubility is expected, but be aware of faster degradation. Prepare fresh solutions.
TRIS BufferpH 7.5 - 8.5Similar to phosphate buffer, provides good solubility but stability is a concern.

Experimental Protocols

Protocol 1: Direct Dissolution in Acidic or Basic Buffer
  • Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M Citrate Buffer, pH 3.0 or 0.1 M Phosphate Buffer, pH 8.0).

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: Gradually add the this compound powder to the buffer while continuously stirring. A magnetic stirrer is recommended.

  • Aid Dissolution (if necessary): If the powder does not dissolve completely, gentle warming (e.g., 37°C) or brief sonication can be applied. Avoid excessive heat to prevent degradation.

  • pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary using a small amount of dilute acid or base.

  • Sterilization: If required, filter-sterilize the solution using a 0.22 µm filter.

Protocol 2: Co-solvent Method for Preparing a Stock Solution
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilution: Add the required volume of the stock solution to your pre-warmed experimental buffer with vigorous vortexing or stirring. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%, and not exceeding 1%).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_direct Direct Dissolution cluster_cosolvent Co-solvent Method start Start weigh Weigh this compound start->weigh choose_method Choose Dissolution Method weigh->choose_method prep_buffer Prepare Acidic/Basic Buffer choose_method->prep_buffer Direct prep_dmso Prepare DMSO Stock choose_method->prep_dmso Co-solvent add_powder Add Powder to Buffer prep_buffer->add_powder aid_dissolution Aid Dissolution (Stir/Heat/Sonicate) add_powder->aid_dissolution check_sol Check for Complete Dissolution aid_dissolution->check_sol dilute Dilute in Buffer prep_dmso->dilute dilute->check_sol solution_ready Solution Ready for Experiment check_sol->solution_ready Yes troubleshoot Troubleshoot check_sol->troubleshoot No

Caption: Experimental workflow for dissolving this compound.

troubleshooting_guide issue Issue: this compound Precipitates cause1 Cause: pH near pI? issue->cause1 solution1 Solution: Adjust pH away from 4-5 cause1->solution1 Yes cause2 Cause: Concentration too high? cause1->cause2 No solution2 Solution: Lower this compound concentration cause2->solution2 Yes cause3 Cause: Incorrect dissolution method? cause2->cause3 No solution3 Solution: Use co-solvent (DMSO) method cause3->solution3 Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Minimizing Cefatrizine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cefatrizine degradation during sample preparation for analysis.

Troubleshooting Guide: Minimizing this compound Degradation

This compound, a cephalosporin antibiotic, is known to be unstable in aqueous solutions and biological matrices, which can lead to inaccurate quantification. The following table outlines common issues encountered during sample preparation and provides solutions to mitigate degradation.

Potential Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery pH-mediated hydrolysis: The β-lactam ring of this compound is susceptible to hydrolysis, which is accelerated at neutral and alkaline pH.Acidify the sample immediately after collection. The addition of 0.1 ml of 2 N hydrochloric acid to each 2 ml of aqueous solution or sera can preserve this compound's potency.[1]
Enzymatic degradation: Esterases and other enzymes present in biological samples (e.g., plasma, serum) can degrade this compound.1. Keep samples on ice or at 4°C throughout the preparation process. 2. Perform sample processing as quickly as possible. 3. Consider the addition of broad-spectrum enzyme inhibitors if enzymatic degradation is suspected to be significant.
Oxidative degradation: this compound can be susceptible to oxidation.Add a reducing agent like sodium metabisulphite to stabilize the sample.[1]
Variable/Inconsistent Results Temperature fluctuations: this compound degradation is temperature-dependent. Inconsistent temperatures during sample handling and storage can lead to variable degradation rates.Maintain a consistent low temperature (e.g., 4°C) during all sample preparation steps. For long-term storage, freezing at -20°C or lower is recommended, although storage at 4°C may provide better stability than freezing in some cases.[1]
Light exposure: Photodegradation can occur, leading to inconsistent results if samples are exposed to light for varying durations.Protect samples from light by using amber-colored tubes and minimizing exposure to ambient light during preparation.
Presence of Unexpected Peaks in Chromatogram Formation of degradation products: Stressed conditions (e.g., high temperature, extreme pH, oxidation) can lead to the formation of various degradation products, such as those resulting from the opening of the β-lactam ring.Utilize a validated stability-indicating analytical method (e.g., HPLC) that can separate the intact this compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by changes in pH (both acidic and basic conditions) and temperature. The amide bond in the ring is susceptible to nucleophilic attack, leading to the opening of the ring and loss of antibacterial activity.

Q2: How can I prevent this compound degradation in plasma/serum samples immediately after collection?

A2: To minimize degradation immediately after collection, it is crucial to:

  • Cool the sample: Place the collected blood sample in an ice bath immediately.

  • Process promptly: Separate plasma or serum from the whole blood as soon as possible by centrifugation at a low temperature.

  • Acidify the sample: Add a small volume of acid (e.g., hydrochloric acid) to lower the pH and slow down hydrolysis.[1]

  • Protect from light: Use amber or opaque collection tubes.

Q3: What is the recommended storage temperature for this compound samples?

A3: For short-term storage (up to a few hours) during sample preparation, maintaining the samples at 4°C is recommended. For long-term storage, freezing samples at -20°C or -80°C is a common practice. However, one study indicated that for aqueous solutions and sera, storage at 4°C might yield better stability than storage at -20°C.[1] It is advisable to perform your own stability studies to determine the optimal storage conditions for your specific sample matrix and analytical method.

Q4: Are there any chemical stabilizers I can add to my samples?

A4: Yes, the addition of a reducing agent like sodium metabisulphite has been shown to stabilize this compound in aqueous solutions.[1] Acidification, as mentioned earlier, also acts as a chemical stabilization method against pH-mediated hydrolysis.

Q5: What is a suitable sample preparation technique for analyzing this compound in plasma?

A5: Protein precipitation is a widely used and effective method for preparing plasma samples for this compound analysis. This technique involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins. The supernatant, which contains the this compound, can then be separated by centrifugation and directly injected into an HPLC system or further processed.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a general procedure for the extraction of this compound from plasma samples to minimize degradation.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL, amber-colored)

  • Pipettes and tips

  • Microcentrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples on ice or at 4°C.

  • Once thawed, vortex the plasma sample gently for 10 seconds to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a pre-chilled 1.5 mL amber microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the microcentrifuge tube (a 3:1 ratio of acetonitrile to plasma).

  • Immediately cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Place the tube in the microcentrifuge and spin at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.

  • Transfer the supernatant to a clean autosampler vial for immediate HPLC analysis or store at -80°C until analysis.

Visualizations

This compound Degradation and Stabilization Workflow

The following diagram illustrates the key steps and considerations in the workflow to minimize this compound degradation during sample preparation.

Workflow for Minimizing this compound Degradation cluster_pre_analytical Pre-Analytical Steps cluster_processing Sample Processing cluster_stabilization_options Stabilization Options cluster_analysis Analysis SampleCollection Sample Collection (e.g., Blood Draw) ImmediateCooling Immediate Cooling (Ice Bath) SampleCollection->ImmediateCooling LightProtection Light Protection (Amber Tubes) SampleCollection->LightProtection Centrifugation Centrifugation (4°C) to separate plasma/serum ImmediateCooling->Centrifugation LightProtection->Centrifugation Stabilization Stabilization Centrifugation->Stabilization ProteinPrecipitation Protein Precipitation (e.g., with cold Acetonitrile) Stabilization->ProteinPrecipitation Acidification Acidification (e.g., HCl) Stabilization->Acidification ReducingAgent Add Reducing Agent (e.g., Sodium Metabisulphite) Stabilization->ReducingAgent SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection HPLC_Analysis HPLC Analysis SupernatantCollection->HPLC_Analysis

Caption: Workflow for Minimizing this compound Degradation.

Postulated this compound Degradation Pathway

This diagram illustrates the primary hydrolytic degradation pathway of the this compound molecule, focusing on the opening of the β-lactam ring.

Postulated Hydrolytic Degradation of this compound This compound This compound (Intact β-Lactam Ring) TransitionState Tetrahedral Intermediate This compound->TransitionState Hydrolysis (H₂O, H⁺ or OH⁻) DegradationProduct Inactive Degradation Product (Opened β-Lactam Ring) TransitionState->DegradationProduct Ring Opening

Caption: Postulated Hydrolytic Degradation of this compound.

References

Cefatrizine Impurity Profiling and Characterization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and troubleshooting for the impurity profiling and characterization of Cefatrizine. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known impurities of this compound?

A1: The primary officially recognized impurity is This compound Impurity A , as listed in the European Pharmacopoeia (EP).[1] Its chemical structure is (6R,7R)-7-Amino-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulphanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Beyond this, research has indicated the presence of several degradation products, particularly under stress conditions. These may include:

  • Deacetyl this compound and its dimer

  • This compound lactone

  • Oxidation products of this compound[2]

It is crucial to perform comprehensive impurity profiling to identify and characterize all potential impurities in your specific sample.

Q2: What are the common degradation pathways for this compound?

A2: Cephalosporins, including this compound, are susceptible to degradation through several pathways:

  • Hydrolysis: The β-lactam ring is prone to hydrolysis under both acidic and basic conditions, leading to a loss of antibacterial activity.

  • Oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized.

  • Isomerization: The double bond in the dihydrothiazine ring can isomerize.

  • Polymerization: Formation of dimers and higher-order polymers can occur, which can be a concern for allergenicity.

The specific degradation products formed will depend on the stress conditions applied (e.g., pH, temperature, light, oxidizing agents).[3][4]

Q3: What analytical techniques are most suitable for this compound impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying impurities. A stability-indicating HPLC method is crucial to resolve the active pharmaceutical ingredient (API) from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural characterization of isolated impurities.

  • Preparative HPLC is often used to isolate sufficient quantities of unknown impurities for full characterization by techniques like NMR.

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between this compound and impurity peaks. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. Fine-tune the pH of the aqueous phase, as the ionization of this compound and its impurities can significantly affect retention.
Incorrect column selection.Use a high-resolution stationary phase, such as a C18 column with a small particle size (e.g., ≤ 3 µm). Consider other stationary phases (e.g., phenyl-hexyl) if co-elution persists.
Impurity peaks are not detected or have poor sensitivity. Inappropriate detection wavelength.Analyze the UV spectra of this compound and, if possible, the impurities to select an optimal wavelength for detection of all compounds of interest. A wavelength of around 254 nm is often a good starting point for cephalosporins.
Low concentration of impurities.Increase the concentration of the sample being injected. Employ a more sensitive detector, such as a diode array detector (DAD) or a mass spectrometer (MS).
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Appearance of new, unexpected peaks during a stability study. Degradation of the sample.This is the expected outcome of a forced degradation study. The goal is to isolate and identify these new peaks.
Contamination from solvent, glassware, or the HPLC system.Run a blank gradient (injecting only the mobile phase) to check for system peaks. Ensure all glassware is scrupulously clean.
Impurity Identification and Characterization
Problem Potential Cause(s) Troubleshooting Steps
Difficulty in obtaining a clean mass spectrum of an impurity. Co-elution with another component.Further optimize the HPLC method for better separation. Consider using two-dimensional LC (2D-LC) for complex samples.
Low concentration of the impurity.Use a more sensitive mass spectrometer or increase the amount of sample injected. Concentrate the impurity fraction collected from preparative HPLC before analysis.
Ambiguous structural elucidation from MS data alone. Isomeric impurities with the same mass.Isolate the impurity using preparative HPLC and perform 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) for definitive structural confirmation.
Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Compare the fragmentation pattern to known degradation pathways of related cephalosporins.
Unable to isolate a sufficient amount of an impurity for NMR. Low abundance of the impurity.Optimize the forced degradation conditions to maximize the formation of the target impurity. Pool fractions from multiple preparative HPLC runs.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and samples.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-70% B (linear gradient)

    • 20-25 min: 70% B

    • 25-26 min: 70-10% B (linear gradient)

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

To understand the degradation profile of this compound, subject it to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

Cefatrizine_Impurity_Profiling_Workflow cluster_0 Sample Preparation & Stress Testing cluster_1 Analytical Separation & Detection cluster_2 Impurity Isolation & Characterization cluster_3 Data Analysis & Reporting API This compound API / Drug Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation HPLC_UV Stability-Indicating HPLC-UV Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS Peak Identification Quantification Quantification of Impurities HPLC_UV->Quantification Prep_HPLC Preparative HPLC LC_MS->Prep_HPLC Isolate Unknowns NMR NMR Spectroscopy (1D & 2D) Prep_HPLC->NMR Structural Elucidation Reporting Reporting & Specification Setting NMR->Reporting Quantification->Reporting

Caption: Workflow for this compound Impurity Profiling and Characterization.

Cefatrizine_Degradation_Pathways cluster_Stress Stress Conditions cluster_Products Potential Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat_Light Thermal / Photolytic Stress This compound->Heat_Light Lactone This compound Lactone Acid->Lactone Deacetyl Deacetyl this compound Base->Deacetyl Oxidized Oxidized Products Oxidation->Oxidized Isomers Isomers / Dimers Heat_Light->Isomers

Caption: Potential Degradation Pathways of this compound under Stress Conditions.

References

Validation & Comparative

Cefatrizine Demonstrates Higher In Vitro Potency Against E. coli Compared to Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available in vitro data indicates that cefatrizine generally exhibits greater antibacterial activity against Escherichia coli than cephalexin, as evidenced by lower minimum inhibitory concentration (MIC) values.

Quantitative Susceptibility Data

The following table summarizes the available MIC data for this compound and cephalexin against E. coli. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

AntibioticNumber of StrainsMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)Key Observations
This compound Not specified<8 - >12.5Not ReportedNot ReportedMajority of isolates inhibited at ≤12.5 µg/ml. 81% of isolates inhibited at <8 µg/ml in one study.
Cephalexin Not specified16 - 128Not ReportedNot ReportedOne study reported a MIC range of 16.0 to 128.0 µg/ml. Another indicated a MIC between 32 and 64 µg/ml.

MIC50 and MIC90 represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Experimental Protocols

The in vitro susceptibility data for this compound and cephalexin are primarily determined using standardized antimicrobial susceptibility testing methods, most commonly the agar dilution or broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing by Broth Microdilution

A standardized inoculum of E. coli is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted and inoculated into microtiter plates containing serial twofold dilutions of the antimicrobial agents (this compound and cephalexin). The plates are incubated at 35-37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Quality control is performed using reference strains, such as E. coli ATCC 25922, to ensure the accuracy and reproducibility of the results. For cephalexin, the CLSI-accepted quality control range for E. coli ATCC 25922 is 4–16 µg/ml.[1]

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_strain Bacterial Isolate (e.g., E. coli) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_strain->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation antibiotic_prep Serial Dilution of This compound & Cephalexin antibiotic_prep->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination data_analysis Data Analysis (MIC50, MIC90) mic_determination->data_analysis

Antimicrobial Susceptibility Testing Workflow

Discussion

The available data consistently point towards a higher in vitro activity of this compound against E. coli when compared to cephalexin. This suggests that lower concentrations of this compound are required to inhibit the growth of E. coli. The structural differences between the two first-generation cephalosporins likely account for this variance in antibacterial potency. While both are effective against a range of gram-positive and gram-negative bacteria, the enhanced activity of this compound against E. coli may have implications for its clinical application in treating infections caused by this common pathogen. However, it is crucial for researchers and drug development professionals to consider that in vitro activity does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors. Further head-to-head clinical trials are necessary to fully elucidate the comparative therapeutic benefits of these two agents.

References

Cefatrizine: A Comparative Analysis of Cross-Resistance with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefatrizine's performance against other β-lactam antibiotics, with a focus on cross-resistance patterns observed in various bacterial species. The information presented is supported by experimental data from in-vitro studies to aid in research and development efforts within the field of antimicrobial agents.

Comparative In-Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other β-lactam antibiotics against selected bacterial isolates, including those with defined resistance mechanisms. This data provides a quantitative comparison of their relative potency.

Table 1: Comparative MICs against Ampicillin-Resistant Haemophilus influenzae
AntibioticMIC (µg/mL) for Ampicillin-Resistant Strains
This compound<4
Ampicillin>128

Data sourced from a study on the susceptibility of Haemophilus influenzae type b. Note that four ampicillin-resistant isolates were tested.

Table 2: MIC90 of this compound/Clavulanic Acid Combination against Various Clinical Isolates
Bacterial SpeciesThis compound MIC90 (µg/mL)This compound/Clavulanic Acid MIC90 (µg/mL)
Escherichia coli (ESBL-producing)>644
Klebsiella pneumoniae (ESBL-producing)>648
Moraxella (Branhamella) catarrhalis81
Methicillin-Susceptible Staphylococcus aureus11

Data from a study on the in-vitro activities of a this compound/clavulanic acid combination. The addition of clavulanic acid, a β-lactamase inhibitor, significantly restored the activity of this compound against ESBL-producing E. coli and K. pneumoniae.[1]

Table 3: General In-Vitro Activity of this compound Compared to Other Cephalosporins
Bacterial GroupThis compound Activity Comparison
Enterobacter, Haemophilus, and ProteusAppears to be more effective than cephalexin against many strains.[2][3][4]
Ampicillin-resistant Salmonella typhimuriumNot inactivated by the plasmid-determined β-lactamases of 14 strains.[2][3][4]
Penicillinase-producing Staphylococcus aureusAll 107 strains tested were sensitive to cephalothin, cephaloridine, cephradine, and cephalexin.[5]

This table provides a qualitative summary from a comparative study.[2][3][4]

Experimental Protocols

The data presented in this guide were primarily obtained through standardized in-vitro antimicrobial susceptibility testing methods. The following are detailed methodologies for two of the most common experimental protocols used in such studies.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration. A series of twofold dilutions are then made to achieve the desired final concentrations for the test.

  • Preparation of Agar Plates: A specific volume of each antimicrobial dilution is added to molten Mueller-Hinton agar (or another appropriate agar medium for the test organism) and mixed thoroughly. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (typically 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^4 CFU per spot.

  • Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The inoculated plates are incubated at a specified temperature and duration (e.g., 35-37°C for 16-20 hours) under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.

Broth Microdilution Method

The broth microdilution method is a widely used, high-throughput technique for determining MICs.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method, with the final concentration in the wells typically being around 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or using an automated plate reader.[6][7]

Visualizing Resistance Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Beta_Lactamase_Mechanism cluster_bacteria Bacterial Cell BetaLactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis HydrolyzedBL Inactive Antibiotic PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes AST_Workflow start Start: Isolate pure bacterial colony prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum method_choice Select AST Method prep_inoculum->method_choice agar_dilution Agar Dilution: Inoculate plates with antibiotic concentrations method_choice->agar_dilution Reference Method broth_microdilution Broth Microdilution: Inoculate 96-well plate with antibiotic dilutions method_choice->broth_microdilution High-throughput disk_diffusion Disk Diffusion: Place antibiotic disks on inoculated agar method_choice->disk_diffusion Qualitative incubation Incubate under standardized conditions (e.g., 35°C for 16-20h) agar_dilution->incubation broth_microdilution->incubation disk_diffusion->incubation read_results Read Results incubation->read_results interpret_mic Determine MIC (Lowest inhibitory concentration) read_results->interpret_mic For Dilution Methods interpret_zone Measure Zone of Inhibition read_results->interpret_zone For Disk Diffusion report Report as Susceptible, Intermediate, or Resistant interpret_mic->report interpret_zone->report

References

Guiding Stability: A Comparative Analysis of a Validated HPLC Method for Cefatrizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the cephalosporin antibiotic, Cefatrizine. The presented data and protocols are representative of the cephalosporin class, offering a robust framework for method development and validation in the absence of extensive this compound-specific literature.

A stability-indicating analytical method is crucial as it accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.

Comparative Analysis of Analytical Methods for Cephalosporin Determination

While HPLC stands out as the gold standard for stability-indicating assays, other analytical techniques can be employed for the quantification of cephalosporins. The following table provides a comparative overview of a typical stability-indicating HPLC method for a cephalosporin like this compound against alternative methods.

Parameter Stability-Indicating HPLC UV-Visible Spectrophotometry Microbiological Assay
Specificity High (separates API from degradants)Low (potential interference from degradants with similar chromophores)Moderate (measures antibiotic activity, which can be affected by degradation)
Accuracy High (typically 98-102% recovery)Moderate to HighModerate
Precision (%RSD) Excellent (<2%)Good (<5%)Moderate (5-15%)
Linearity (r²) Excellent (>0.999)Good (>0.99)Fair
Range WideNarrowModerate
Sensitivity High (LOD and LOQ in µg/mL or ng/mL range)ModerateLow
Application Stability studies, quality control, impurity profiling, routine analysisRoutine analysis of pure substance, dissolution testingPotency determination of formulated products

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of a stability-indicating HPLC method for this compound.

HPLC Method Parameters (Representative)
  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate or acetate buffer (pH 4.0-6.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260-275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2]

  • Acid Hydrolysis: this compound solution (1 mg/mL) in 0.1 M HCl, heated at 60°C for 2 hours.

  • Base Hydrolysis: this compound solution (1 mg/mL) in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: this compound solution (1 mg/mL) in 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: this compound powder exposed to 105°C for 24 hours.

  • Photolytic Degradation: this compound solution exposed to UV light (254 nm) and fluorescent light for 24 hours.

Forced_Degradation_Workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sample_Prep Sample Preparation (Dilution & Neutralization) Acid->Sample_Prep Base Base Hydrolysis (0.1 M NaOH, RT) Base->Sample_Prep Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->Sample_Prep Thermal Thermal Degradation (105°C) Thermal->Sample_Prep Photo Photolytic Degradation (UV/Vis Light) Photo->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Purity Peak Purity Assessment (DAD) HPLC_Analysis->Peak_Purity This compound This compound (Drug Substance/Product) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Forced Degradation Experimental Workflow.
Method Validation

The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines.[3]

  • Specificity: Demonstrated by the resolution of the this compound peak from all degradation product peaks and any excipient peaks. Peak purity is assessed using a photodiode array (PDA) detector.

  • Linearity: Assessed by analyzing a series of this compound solutions over a concentration range (e.g., 10-150 µg/mL). The correlation coefficient (r²) of the calibration curve should be >0.999.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) and observing the effect on the results.

HPLC_Validation_Workflow cluster_parameters Validation Parameters (ICH Guidelines) cluster_experiments Experimental Assessment Specificity Specificity Forced_Deg Forced Degradation Specificity->Forced_Deg Linearity Linearity & Range Cal_Curve Calibration Curve Linearity->Cal_Curve Accuracy Accuracy Recovery Recovery Studies Accuracy->Recovery Precision Precision Replicates Replicate Injections Precision->Replicates LOD_LOQ LOD & LOQ Signal_Noise Signal-to-Noise Ratio LOD_LOQ->Signal_Noise Robustness Robustness Method_Var Method Parameter Variation Robustness->Method_Var Developed_Method Developed HPLC Method Developed_Method->Specificity Developed_Method->Linearity Developed_Method->Accuracy Developed_Method->Precision Developed_Method->LOD_LOQ Developed_Method->Robustness

HPLC Method Validation Workflow.

Summary of Validation Data (Representative)

The following table summarizes the expected performance data from a validated stability-indicating HPLC method for this compound.

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of this compound. Peak purity angle < peak purity threshold.Method is specific.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness System suitability parameters passRobust

References

A Comparative Guide to the Pharmacokinetics of Cefatrizine and Other Oral Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Cefatrizine and other selected oral cephalosporins. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental data and methodologies.

Introduction to Oral Cephalosporins

Oral cephalosporins are a widely used class of β-lactam antibiotics, prized for their broad spectrum of activity and favorable safety profile.[1] They are categorized into generations based on their antimicrobial spectrum.[2] First-generation cephalosporins, such as cephalexin and cefadroxil, are primarily effective against gram-positive bacteria.[2][3] Later generations exhibit expanded activity against gram-negative bacteria.[2] The clinical efficacy of these antibiotics is significantly influenced by their pharmacokinetic properties, which dictate the concentration and duration of the drug at the site of infection.[2] Key pharmacokinetic features for consideration include high bioavailability and a long biological half-life, which contribute to higher and more consistent systemic drug concentrations, fewer gastrointestinal side effects, and improved patient compliance through less frequent dosing.[4]

This compound is an orally active semisynthetic cephalosporin with a broad spectrum of antibacterial activity.[5][6] Understanding its pharmacokinetic profile in comparison to other oral cephalosporins is crucial for optimizing therapeutic regimens and for the development of new antimicrobial agents.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and other commonly prescribed oral cephalosporins. These parameters are critical in determining the dosing frequency and overall efficacy of the antibiotic.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

DoseCmax (µg/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (%)Urinary Excretion (% of dose)Reference
250 mg4.91.41.0 - 1.47560[5]
500 mg8.61.61.0 - 1.47556[5]
1000 mg10.22.01.0 - 1.45042[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Comparative Pharmacokinetic Parameters of Various Oral Cephalosporins

DrugDose (mg)Cmax (µg/mL)Tmax (h)t1/2 (h)Protein Binding (%)Urinary Recovery (%)Reference
This compound 5008.61.61.0 - 1.4N/A56[5]
Cephalexin 100038.8~1.0~1.012 - 38>80[7][8][9]
Cefadroxil 100033.0~1.5~1.5~20>80[7][9][10]
Cefaclor 100034.6~1.0< 1.0~2554[7][9]
Cefprozil 1000N/AN/A1.45~3676[4]
Cefixime 400~4.03.0 - 4.03.26540.8[4][11]
Cefpodoxime proxetil 200~2.52.0 - 3.02.3~22-3381[4][11]
Cefuroxime axetil 500~7.0~2.51.3~33-5095[4][11]
Ceftibuten 400~17.0~2.52.76573[4]

Experimental Protocols

The data presented in this guide are derived from human pharmacokinetic studies. While specific protocols vary between studies, a general methodology for determining the pharmacokinetic parameters of oral cephalosporins is outlined below.

General In Vivo Pharmacokinetic Study Protocol
  • Subject Selection: Healthy adult volunteers are typically recruited. Exclusion criteria often include a history of hypersensitivity to β-lactam antibiotics, significant renal or hepatic impairment, and the use of other medications that could interfere with the study drug's pharmacokinetics.

  • Study Design: A common design is a randomized, crossover study.[5] This involves each subject receiving the different drugs being tested (e.g., this compound and a comparator) in a random order, with a washout period between administrations to ensure the complete elimination of the previous drug.

  • Drug Administration: The oral cephalosporin is administered as a single dose, often after an overnight fast to minimize variability in absorption.[12] For some drugs, the effect of food on bioavailability is also assessed by administering the drug with a standardized meal.[4][13]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Urine is also collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.[5][12]

  • Sample Analysis: The concentration of the cephalosporin in plasma (or serum) and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[12]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the plasma concentration-time curve), t1/2, and renal clearance.[5][12] Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the typical workflow of a clinical pharmacokinetic study and the factors influencing the systemic exposure of an oral cephalosporin.

G cluster_study_workflow Typical Pharmacokinetic Study Workflow subject_selection Subject Selection (Healthy Volunteers) drug_administration Drug Administration (Oral Cephalosporin) subject_selection->drug_administration sample_collection Sample Collection (Blood and Urine) drug_administration->sample_collection sample_analysis Sample Analysis (e.g., HPLC) sample_collection->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) sample_analysis->pk_analysis

A typical workflow for a clinical pharmacokinetic study.

G cluster_pk_factors Factors Influencing Oral Cephalosporin Pharmacokinetics oral_dose Oral Dose absorption Absorption (Bioavailability) oral_dose->absorption systemic_circulation Systemic Circulation (Plasma Concentration) absorption->systemic_circulation distribution Distribution (Protein Binding) metabolism Metabolism (Minimal for most) excretion Excretion (Primarily Renal) systemic_circulation->distribution systemic_circulation->metabolism systemic_circulation->excretion therapeutic_effect Therapeutic Effect systemic_circulation->therapeutic_effect

Key pharmacokinetic processes for oral cephalosporins.

Discussion

The pharmacokinetic profiles of oral cephalosporins show considerable variability. This compound exhibits dose-dependent bioavailability, with saturation of absorption suggested at higher doses.[5] Its half-life is relatively short, similar to that of cephalexin and cefaclor.[5][7] In contrast, some newer oral cephalosporins, such as cefixime and ceftibuten, have longer elimination half-lives, which may allow for less frequent dosing.[7][14]

Protein binding is another important factor influencing the distribution and availability of the free, active drug.[8][15] Cephalosporins with lower protein binding, like cephalexin and cefadroxil, have a higher proportion of unbound drug in the circulation available to exert its antibacterial effect.[8] Conversely, highly protein-bound drugs like cefixime may have a different distribution profile.[4]

The majority of oral cephalosporins are primarily eliminated unchanged in the urine.[4][16] This is an important consideration for patients with renal impairment, as dose adjustments may be necessary to prevent drug accumulation and potential toxicity.[16][17]

Conclusion

This guide provides a comparative overview of the pharmacokinetics of this compound and other oral cephalosporins based on available experimental data. The choice of an oral cephalosporin for clinical use should be guided by its antimicrobial spectrum, as well as its pharmacokinetic properties, to ensure optimal therapeutic outcomes. The data and methodologies presented here can serve as a valuable resource for researchers and drug development professionals in the field of antimicrobial chemotherapy.

References

A Head-to-Head Comparison of Cefatrizine and Amoxicillin Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the in vitro activity of Cefatrizine and amoxicillin against Haemophilus influenzae, a significant pathogen in respiratory tract infections. This analysis is based on available experimental data to inform research and development decisions.

Executive Summary

Both this compound, a first-generation cephalosporin, and amoxicillin, an aminopenicillin, are β-lactam antibiotics that target the bacterial cell wall. Their efficacy against Haemophilus influenzae is primarily determined by the bacterium's production of β-lactamase enzymes and alterations in penicillin-binding proteins (PBPs). While historical data suggests comparable activity against non-β-lactamase-producing strains, amoxicillin is rendered ineffective against β-lactamase-producing isolates unless combined with a β-lactamase inhibitor like clavulanic acid. This compound generally retains its activity against many β-lactamase-producing strains.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and amoxicillin against H. influenzae. It is important to note that much of the detailed comparative data for this compound is from older studies.

Table 1: Comparative MIC Values for this compound and Amoxicillin against H. influenzae

AntibioticH. influenzae Strain TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound Non-β-lactamase-producing690.25 - 2.01.01.0[1]
β-lactamase-producing314.0 - 16.08.016.0[1]
Amoxicillin Non-β-lactamase-producing690.12 - 1.00.250.5[1]
β-lactamase-producing314.0 - >32.016.0>32.0[1]
Amoxicillin/Clavulanate All Strains (Recent Data)69250.06/0.03 - 16/80.5/0.251/0.5[2]

Note: Amoxicillin data is often presented as ampicillin in older literature, which has very similar activity.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The data presented is primarily derived from agar dilution or broth microdilution methods.

Agar Dilution Method Protocol:

  • Media Preparation: Mueller-Hinton agar supplemented with 1% hemoglobin and 1% IsoVitaleX (or similar supplements) is prepared.

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and amoxicillin are prepared and added to the molten agar before pouring into petri dishes.

  • Inoculum Preparation: H. influenzae isolates are grown on chocolate agar plates for 18-24 hours. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action and Resistance

Both this compound and amoxicillin exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The primary mechanism of resistance in H. influenzae to amoxicillin is the production of β-lactamase enzymes (such as TEM-1 and ROB-1), which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[3] A secondary mechanism involves alterations in the structure of PBPs, which reduces the binding affinity of β-lactam antibiotics.[4] This can lead to resistance even in the absence of β-lactamase production (β-lactamase-negative ampicillin-resistant, or BLNAR strains).

Cephalosporins like this compound are generally more stable to the β-lactamases produced by H. influenzae than amoxicillin. However, high levels of β-lactamase production or significant alterations in PBPs can also confer resistance to this compound.

G cluster_amoxicillin Amoxicillin Pathway cluster_this compound This compound Pathway Amoxicillin Amoxicillin PBP_A Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP_A Binds to BetaLactamase_A β-lactamase Amoxicillin->BetaLactamase_A CellWall_A Cell Wall Synthesis Inhibition PBP_A->CellWall_A Leads to Lysis_A Bacterial Cell Lysis CellWall_A->Lysis_A Hydrolysis_A Hydrolysis of Amoxicillin BetaLactamase_A->Hydrolysis_A Causes This compound This compound PBP_C Penicillin-Binding Proteins (PBPs) This compound->PBP_C Binds to BetaLactamase_C β-lactamase (Reduced Activity) This compound->BetaLactamase_C More Stable to CellWall_C Cell Wall Synthesis Inhibition PBP_C->CellWall_C Leads to Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C

Caption: Mechanism of Action and Resistance for Amoxicillin and this compound.

Experimental Workflow for In Vitro Comparison

The following diagram outlines a typical workflow for a head-to-head in vitro comparison of two antibiotics against a panel of bacterial isolates.

G start Start: Isolate Collection (H. influenzae strains) phenotype Phenotypic Characterization (e.g., β-lactamase testing) start->phenotype mic MIC Determination (Agar/Broth Dilution) phenotype->mic data_analysis Data Analysis (MIC₅₀, MIC₉₀, Range) mic->data_analysis time_kill Time-Kill Assays (for selected isolates) mic->time_kill Select representative isolates conclusion Comparative Efficacy Conclusion data_analysis->conclusion kill_analysis Analysis of Bactericidal Activity time_kill->kill_analysis kill_analysis->conclusion

Caption: Experimental Workflow for In Vitro Antibiotic Comparison.

Conclusion

Based on the available data, amoxicillin demonstrates superior in vitro potency against non-β-lactamase-producing H. influenzae strains compared to this compound. However, its utility is severely limited by the high prevalence of β-lactamase-producing strains. This compound, while less potent against susceptible strains, offers broader coverage by retaining activity against many β-lactamase-producing isolates. The choice between these agents in a clinical or research setting would depend on the local prevalence of β-lactamase production in H. influenzae and the availability of amoxicillin in combination with a β-lactamase inhibitor. Further studies with contemporary isolates are warranted to provide a more current comparative assessment.

References

A Comparative Analysis of Cefatrizine and Third-Generation Cephalosporins: An Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Cefatrizine, a first-generation cephalosporin, against commonly used third-generation cephalosporins. By presenting available experimental data, this document aims to offer a clear perspective on their respective antibacterial activities.

Introduction to Cephalosporins

Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to bacterial lysis and death. They are categorized into generations based on their spectrum of antimicrobial activity. First-generation cephalosporins, like this compound, generally exhibit strong activity against Gram-positive bacteria and moderate activity against some Gram-negative bacteria. Third-generation cephalosporins, such as Cefotaxime and Ceftriaxone, typically have a broader spectrum of activity against Gram-negative bacteria but may be less potent against certain Gram-positive organisms compared to their first-generation counterparts.

In Vitro Efficacy: A Comparative Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Cefotaxime, and Ceftriaxone against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

It is important to note that the presented data for this compound is derived from earlier studies, and direct contemporary comparative studies with third-generation cephalosporins are limited.

Gram-Positive Bacteria
OrganismThis compound MIC (µg/mL)Cefotaxime MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.2 - 1.6[1]1.1 - 1.9 (MIC₅₀)[2]≤5 (MIC₉₀)[3]
Streptococcus pyogenes<0.1[1]0.01 - 0.05 (MIC₅₀)[2]≤0.07 (MIC₉₀)[3]
Streptococcus pneumoniae0.2[1]0.01 - 0.05 (MIC₅₀)[2]≤0.07 (MIC₉₀)[3]
Gram-Negative Bacteria
OrganismThis compound MIC (µg/mL)Cefotaxime MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Escherichia coli1.6 - 12.5[1]≤0.5 (inhibits >90% of isolates)[2]≤8 (MIC₉₀)[3]
Klebsiella pneumoniae3.1 - 12.5[1]≤0.5 (inhibits >90% of isolates)[2]≤8 (MIC₉₀)[3]
Proteus mirabilis3.1 - 12.5[1]≤0.5 (inhibits >90% of isolates)[2]≤8 (MIC₉₀)[3]
Enterobacter cloacae>100[1]≤0.5 (inhibits >90% of isolates)[2]Limited activity[4]
Serratia marcescens>100[1]≤0.5 (inhibits >90% of isolates)[2]≤8 (MIC₉₀)[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide are primarily based on results from agar dilution and broth microdilution methods, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method involves the following key steps:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured and then suspended in a broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is often further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and the control plate.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) appropriate for the growth of the test organisms.[5][6]

  • Result Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[5]

Broth Microdilution Method

The broth microdilution method is another common technique for MIC determination:

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions.[7]

  • Result Interpretation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest antibiotic concentration in which no visible growth is observed.[7]

Mechanism of Action: Cephalosporin Signaling Pathway

Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates the general mechanism of action.

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Cephalosporin Cephalosporin Cephalosporin->PBP Binds to and inhibits Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of action of cephalosporin antibiotics.

Conclusion

This comparative guide highlights the differing in vitro efficacy profiles of this compound and third-generation cephalosporins. While this compound demonstrates good activity against many Gram-positive cocci, third-generation cephalosporins like Cefotaxime and Ceftriaxone generally offer a broader spectrum of activity against Gram-negative bacteria, including many species against which this compound is not effective. The choice of a cephalosporin for therapeutic use must be guided by the specific pathogen identified, its susceptibility profile, and the clinical context of the infection. The data presented here, alongside standardized experimental protocols, provide a foundational resource for researchers and drug development professionals in the field of antibacterial therapy.

References

In vitro activity of Cefatrizine against contemporary resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A Historical Perspective on the In Vitro Efficacy of Cefatrizine Against Clinically Relevant Bacteria and the Implications for Contemporary Resistant Strains

This compound, a first-generation oral cephalosporin, demonstrated a broad spectrum of activity against many of the common bacterial pathogens of its time. However, a review of the available scientific literature reveals a significant lack of recent in vitro studies assessing its efficacy against contemporary, multidrug-resistant bacterial strains. The majority of the comprehensive data on this compound's antimicrobial activity dates back to the 1970s. This guide provides a comparative analysis based on this historical data, offers insights into the experimental methodologies of that era, and discusses the predicted performance of this compound against today's resistant bacteria based on our understanding of current resistance mechanisms.

Historical In Vitro Activity of this compound

The in vitro activity of this compound was extensively studied against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from historical studies, providing a snapshot of its efficacy against bacterial strains prevalent in the 1970s.

Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli400+1.6 - >1006.312.5
Klebsiella pneumoniae100+1.6 - >1006.325
Proteus mirabilis100+0.8 - 503.112.5
Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (penicillin-sensitive)100+0.2 - 3.10.81.6
Staphylococcus aureus (penicillin-resistant)100+0.4 - 6.31.63.1
Streptococcus pyogenes (Group A)50+0.1 - 0.80.20.4
Streptococcus pneumoniae50+0.1 - 1.60.40.8

Comparison with Other First-Generation Cephalosporins

Historical studies indicate that this compound had comparable or slightly better in vitro activity against many Gram-negative bacilli when compared to other oral first-generation cephalosporins like cephalexin. Against Gram-positive cocci, its activity was generally similar to that of other cephalosporins of its class.[1]

Experimental Protocols

The in vitro susceptibility data from the 1970s was primarily generated using standardized agar and broth dilution methods.

Agar Dilution Method

The agar dilution method was a common technique for determining the Minimum Inhibitory Concentration (MIC) of antibiotics. The general protocol was as follows:

  • Media Preparation : Mueller-Hinton agar was prepared and autoclaved.

  • Antibiotic Dilution : Serial twofold dilutions of this compound were prepared and added to the molten agar.

  • Plate Pouring : The agar-antibiotic mixtures were poured into petri dishes and allowed to solidify.

  • Inoculum Preparation : Bacterial isolates were grown in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 10^8 CFU/mL). This was then diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation : The standardized bacterial suspensions were applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation : Plates were incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Broth Dilution Method

Broth dilution tests, either in tubes (macrodilution) or microtiter plates (microdilution), were also employed.

  • Media and Antibiotic Preparation : Serial dilutions of this compound were prepared in Mueller-Hinton broth.

  • Inoculation : A standardized bacterial inoculum was added to each tube or well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : The tubes or plates were incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC was the lowest concentration of the antibiotic that prevented visible turbidity.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Standardize_Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardize_Inoculum Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Prepare Serial Dilutions of Antibiotic in Media Antibiotic_Stock->Serial_Dilution Growth_Media Growth Media (e.g., Mueller-Hinton) Growth_Media->Serial_Dilution Inoculation Inoculate Media with Standardized Bacteria Standardize_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Observe_Growth Observe for Bacterial Growth (Turbidity/Colonies) Incubation->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

A generalized workflow for historical antimicrobial susceptibility testing.

This compound and Contemporary Resistance Mechanisms

While specific data is lacking, an understanding of modern bacterial resistance mechanisms allows for an informed prediction of this compound's likely in vitro activity against contemporary resistant strains.

Extended-Spectrum β-Lactamases (ESBLs) : ESBLs are enzymes that effectively hydrolyze and inactivate many penicillins and cephalosporins, including first-generation agents like this compound. It is highly probable that this compound would not be effective against ESBL-producing E. coli, K. pneumoniae, and other Enterobacterales.

AmpC β-Lactamases : These enzymes also confer resistance to first-generation cephalosporins. Bacteria that produce AmpC β-lactamases, such as many Enterobacter spp., Serratia spp., and Citrobacter spp., would be expected to be resistant to this compound.

Methicillin-Resistant Staphylococcus aureus (MRSA) : Resistance in MRSA is primarily due to the acquisition of the mecA gene, which codes for an altered penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics. As a β-lactam, this compound would be ineffective against MRSA.

Carbapenemases : Bacteria that produce carbapenemases (e.g., KPC, NDM, OXA-48) are resistant to nearly all β-lactam antibiotics. This compound would not have any activity against these organisms.

Cephalosporin_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance This compound This compound Enzymatic_Degradation Enzymatic Degradation (β-Lactamases: ESBL, AmpC) This compound->Enzymatic_Degradation Inactivated by Target_Modification Target Modification (Altered PBPs, e.g., PBP2a in MRSA) This compound->Target_Modification Fails to bind Reduced_Permeability Reduced Permeability (Porin Loss) This compound->Reduced_Permeability Blocked from entry Efflux_Pumps Efflux Pumps This compound->Efflux_Pumps Pumped out

Primary mechanisms of bacterial resistance to cephalosporins like this compound.

Conclusion

Based on historical data, this compound was an effective oral first-generation cephalosporin against susceptible Gram-positive and some Gram-negative bacteria prevalent in the 1970s. However, the landscape of bacterial resistance has evolved dramatically. The widespread emergence of resistance mechanisms such as ESBLs, AmpC β-lactamases, and altered penicillin-binding proteins in MRSA means that the clinical utility of this compound against many of today's common and serious bacterial pathogens would be severely limited.

For researchers and drug development professionals, this compound serves as a historical benchmark. Any new antimicrobial agent would need to demonstrate significant advantages over such older compounds, particularly in its ability to overcome contemporary resistance mechanisms. Further in vitro studies of this compound against modern, well-characterized resistant isolates would be necessary to definitively confirm its current spectrum of activity, but based on established principles of resistance, its utility is predicted to be narrow.

References

Safety Operating Guide

Comprehensive Safety Protocol for Handling Cefatrizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Cefatrizine, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Exposure Control

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or compounding, a chemical fume hood or a powder containment hood is recommended.

  • Restricted Access: Hazardous drug preparation should occur in a restricted area, with signs posted to limit access to authorized personnel only.[4]

  • Prohibited Activities: To prevent accidental ingestion, do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled or stored.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specification and Use
Hand Protection Chemical-resistant gloves (double-gloving recommended)Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[4] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[4] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[4]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.Use eye protection that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders outside of a containment hood or when airborne dust is possible.[2][3] A complete respiratory protection program consistent with OSHA guidelines should be implemented if respirators are needed.[5]
Body Protection Disposable gownWear a protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_exit Exit Procedure A 1. Conduct Risk Assessment B 2. Prepare Engineering Controls (e.g., Fume Hood) A->B C 3. Assemble Required Materials B->C D 4. Don PPE (Gown, Mask, Goggles, Double Gloves) E 5. Handle this compound (Weighing, Dissolving, etc.) D->E F 6. Decontaminate Work Surfaces E->F G 7. Segregate and Dispose of Waste F->G H 8. Doff PPE in Correct Order G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[7] Seek medical advice if irritation or a rash occurs.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
Ingestion Do not induce vomiting. Rinse the mouth with water, provided the person is conscious.[7] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Contaminated PPE: All used PPE, such as gloves, gowns, and masks, should be considered contaminated waste. Place these items in a sealed, clearly labeled container for disposal according to institutional and local regulations for chemical waste.[4]

  • Unused this compound: The preferred method for disposing of unused medication is through a DEA-registered drug take-back program.[9][10]

  • Trash Disposal (if take-back is not available): If a take-back program is not an option, follow these steps for disposal in the trash[11]:

    • Remove the this compound from its original container. Do not crush tablets or capsules.[9][11]

    • Mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds.[11]

    • Place the mixture in a sealed container, such as a sealable plastic bag.[11]

    • Dispose of the sealed container in the household trash.

    • Before recycling or discarding the original container, remove or scratch out all personal information from the prescription label.[11]

Environmental Precautions:

  • Do not let the product enter drains. Care should be taken to avoid environmental release.[3] All waste should be disposed of in accordance with local, state, and federal regulations.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.